Org OD 02-0
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C22H30O2 |
|---|---|
分子量 |
326.5 g/mol |
IUPAC名 |
(8S,9S,10S,13S,14S,17S)-17-acetyl-10-ethenyl-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H30O2/c1-4-22-12-9-16(24)13-15(22)5-6-17-19-8-7-18(14(2)23)21(19,3)11-10-20(17)22/h4,13,17-20H,1,5-12H2,2-3H3/t17-,18+,19-,20-,21+,22-/m0/s1 |
InChIキー |
VFNRBPBEOXXVPX-GCOBIYGJSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Org OD 02-0
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Org OD 02-0, also identified as 10-Ethenyl-19-norprogesterone, is a potent and selective synthetic agonist for the membrane progesterone receptor α (mPRα), a member of the Progestin and AdipoQ Receptor (PAQR) family. Unlike classical progestins that act via the nuclear progesterone receptor (nPR) to regulate gene transcription, this compound initiates rapid, non-genomic signaling cascades at the cell surface. Its primary mechanism involves binding to and activating mPRα, which is coupled to inhibitory G-proteins (Gi). This activation triggers downstream signaling through key pathways, including the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, and leads to a reduction in intracellular cyclic AMP (cAMP) levels. These actions culminate in a diverse range of cellular responses, including neuroprotection, anti-apoptotic effects, regulation of hormone secretion, and vascular effects. This document provides a comprehensive overview of the molecular mechanism, quantitative data from key studies, and detailed experimental protocols.
Core Mechanism of Action: mPRα Agonism
The central mechanism of action of this compound is its selective agonism of the membrane progesterone receptor α (mPRα). It exhibits high binding affinity for mPRα with a reported IC50 of 33.9 nM, while demonstrating no significant agonist activity at the classical nuclear progesterone receptor (nPR).[1][2][3] This selectivity allows it to be used as a pharmacological tool to specifically probe mPRα-mediated signaling pathways, distinct from the genomic effects of progesterone.
Activation of mPRα by this compound initiates signaling through a pertussis toxin-sensitive inhibitory G-protein (Gi), leading to several downstream events:
-
Inhibition of Adenylyl Cyclase : The Gi-protein activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP accumulation.[4][5]
-
Activation of Kinase Cascades : this compound stimulates the phosphorylation and activation of the PI3K/Akt and MAPK (ERK1/2) signaling pathways.[6][7][8][9] These pathways are critical for cell survival, proliferation, and other physiological functions.
Quantitative Data Summary
The following tables summarize key quantitative findings from various studies investigating the effects of this compound.
Table 1: Receptor Binding and Activity
| Parameter | Value | Cell/System | Reference |
|---|---|---|---|
| IC50 (mPRα) | 33.9 nM | N/A | [1][2] |
| Binding Affinity (Zebrafish mPRα) | EC50 of 2 x 10⁻⁶ M | MDA-MB-231 cells transfected with zebrafish mPRα | [10] |
| nPR-B Transactivation | No agonist activity | T47DyB breast cancer cells |[3][6] |
Table 2: Effects on Signaling Pathways
| Effect | Concentration | Cell Type | Observations | Reference |
|---|---|---|---|---|
| eNOS Phosphorylation | 20 nM | Human Umbilical Vein Endothelial Cells (HUVECs) | Significant increase | [6][7] |
| Akt Phosphorylation | 20 and 100 nM | Human Umbilical Vein Endothelial Cells (HUVECs) | Significant increase | [7] |
| ERK1/2 Phosphorylation | 20 nM | Human Umbilical Vein Endothelial Cells (HUVECs) | Significant increase | [6] |
| cAMP Accumulation | 20 nM | GH3 pituitary tumor cells | Significant decrease | [4][5] |
| Src & FAK Phosphorylation | 100 nM | 926 endothelial cells | Significant decrease (short-term, 20 min) |[3] |
Table 3: Physiological and Cellular Effects
| Effect | Concentration | Cell/System | Observations | Reference |
|---|---|---|---|---|
| Prolactin (PRL) Secretion | 20 nM | Rat pituitaries & GH3 cells | Significant inhibition | [1][4][5] |
| Nitric Oxide (NO) Production | 20 nM | Human Umbilical Vein Endothelial Cells (HUVECs) | Rapid increase | [6] |
| Cell Death Reduction | N/A | SH-SY5Y cells (Parkinson's model) | Effective reduction of 6-OHDA & MPP⁺ induced death | [8] |
| Anti-apoptosis | N/A | Granulosa and breast cancer cells | Mimics protective effects of progestins | [2][9] |
| Glycogenolysis | 10 µM | Bovine Uterine Epithelial (BUTE) cells | 94% decrease in glycogen abundance after 48h | [11] |
| Oocyte Maturation/Ovulation | N/A | Zebrafish (in vivo and in vitro) | Triggered maturation and ovulation |[12] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to visualize the key mechanisms and workflows described in the literature.
Caption: Signaling pathway of this compound via mPRα activation.
Caption: Generalized experimental workflow for studying this compound effects.
Detailed Experimental Protocols
The following are representative methodologies abstracted from cited literature for key experiments.
Cell Culture and Treatment (General)
Human Umbilical Vein Endothelial Cells (HUVECs), SH-SY5Y neuroblastoma cells, or GH3 pituitary cells are cultured in appropriate media (e.g., DMEM or F-12K) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 atmosphere. Before treatment, cells are often serum-starved for a period (e.g., 12-24 hours) to reduce basal signaling activity. This compound, dissolved in a suitable solvent like DMSO, is then added to the culture medium at final concentrations typically ranging from 10 nM to 10 µM for specified incubation times (from minutes for rapid signaling events to 48 hours for functional outcomes).[6][8][11]
Western Blotting for Kinase Phosphorylation
-
Cell Lysis : After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Protein concentration in the lysates is determined using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer : Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting : The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies specific for phosphorylated proteins (e.g., phospho-Akt Ser473, phospho-ERK1/2 Thr202/Tyr204, phospho-eNOS Ser1177) and total proteins as loading controls.
-
Detection : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used for quantification.[6][7]
Nitric Oxide (NO) Production Assay
-
Sample Collection : HUVECs are treated with this compound (e.g., 20 nM) for a short period (e.g., 15-30 minutes).
-
Measurement : The concentration of nitrite (a stable metabolite of NO) in the culture medium is measured using the Griess reagent system. Briefly, an equal volume of Griess reagent is added to the cell culture supernatant.
-
Quantification : After a short incubation at room temperature, the absorbance is measured at ~540 nm using a microplate reader. A standard curve is generated using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.[6][]
Prolactin (PRL) Radioimmunoassay (RIA)
-
Experimental Setup : Anterior pituitary glands from rats are dissected and incubated in culture medium. Alternatively, GH3 cells are used.
-
Treatment : The tissues or cells are treated with this compound (e.g., 20 nM) for a defined period (e.g., 1 hour).[5]
-
Sample Collection : The incubation medium is collected.
-
RIA Procedure : The concentration of PRL in the medium is quantified using a specific RIA kit, following the manufacturer's instructions. This typically involves competitive binding between unlabeled PRL in the sample and a fixed quantity of radiolabeled PRL for a limited number of antibody binding sites.[5]
Cell Viability / Neuroprotection Assay
-
Cell Model : SH-SY5Y cells are treated with a neurotoxin such as 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP⁺) to induce cell death, mimicking Parkinson's disease pathology.
-
Co-treatment : Cells are co-incubated with the neurotoxin and this compound.
-
Viability Measurement : After the treatment period (e.g., 24 hours), cell viability is assessed using a method like the MTT assay. MTT is reduced by metabolically active cells to a purple formazan product. The absorbance of the dissolved formazan is read on a spectrophotometer, with higher absorbance correlating with greater cell viability.[8]
Conclusion
This compound is a critical research tool for elucidating the non-genomic, membrane-initiated signaling of progestins. Its mechanism of action is centered on the selective activation of mPRα, leading to Gi-protein-dependent modulation of cAMP, PI3K/Akt, and MAPK pathways. This activity translates into significant physiological effects, including anti-apoptotic and neuroprotective actions, regulation of hormone secretion, and control of vascular tone. The data and protocols summarized herein provide a foundational guide for professionals engaged in endocrinology, neurobiology, and drug development to further explore the therapeutic potential of targeting the mPRα signaling axis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. jme.bioscientifica.com [jme.bioscientifica.com]
- 4. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 5. Participation of membrane progesterone receptor α in the inhibitory effect of progesterone on prolactin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Progesterone exerts a neuroprotective action in a Parkinson's disease human cell model through membrane progesterone receptor α (mPRα/PAQR7) [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. Roles of progesterone receptor membrane component 1 and membrane progestin receptor alpha in regulation of zebrafish oocyte maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Membrane progesterone receptors mediate progesterone-stimulated glycogenolysis in the bovine uterine epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An agonist for membrane progestin receptor (mPR) induces oocyte maturation and ovulation in zebrafish in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Org OD 02-0 and Non-Genomic Steroid Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Org OD 02-0, a synthetic steroid compound, and its critical role as a tool for investigating non-genomic steroid signaling pathways. We will explore its mechanism of action, the signaling cascades it initiates, and the experimental methodologies used to characterize its effects. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using diagrams.
Introduction to this compound
This compound, chemically known as 10-Ethenyl-19-norprogesterone, is a potent and selective synthetic agonist for the membrane progesterone receptor α (mPRα).[1][2] Unlike endogenous progesterone, which can activate both traditional nuclear progesterone receptors (nPRs) and membrane-bound receptors, this compound exhibits high binding affinity and agonist activity specifically at mPRα, with little to no agonist activity at the nuclear receptor.[3][4] This selectivity makes it an invaluable pharmacological tool for isolating and studying the rapid, non-genomic signaling events initiated at the cell surface, distinct from the slower, transcription-dependent genomic effects mediated by nPRs.[5][6]
The activation of mPRα, a G protein-coupled receptor (GPCR), by this compound triggers a variety of downstream signaling cascades that are rapid in onset (occurring within seconds to minutes).[5] These pathways include the activation of Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways, as well as the modulation of intracellular second messengers like cyclic adenosine monophosphate (cAMP).[1][7][8][9][10] These signaling events have been linked to diverse physiological outcomes, such as neuroprotection, regulation of nitric oxide synthesis, and inhibition of prolactin secretion.[8][10][11][12]
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters of this compound, establishing its potency and selectivity.
Table 1: Receptor Binding and Potency
| Parameter | Receptor | Value | Cell/System Context | Reference(s) |
| IC₅₀ | mPRα | 33.9 nM | N/A | [1][2] |
| IC₅₀ | nPR | 60.1 nM | MCF-7 cell cytosol | [4] |
| Agonist Activity | nPR | None | nPR reporter assay | [4] |
IC₅₀ (Half-maximal inhibitory concentration) in this context refers to the concentration of this compound required to displace 50% of a radiolabeled ligand in competitive binding assays.
Table 2: Effective Concentrations in Functional Assays
| Effect Studied | Effective Concentration | Cell Type | Reference(s) |
| Increased Nitric Oxide (NO) Production | 20 nM | Human Umbilical Vein Endothelial Cells (HUVECs) | [8] |
| Increased eNOS Phosphorylation | 20 nM | HUVECs | [8] |
| Inhibition of Prolactin (PRL) Secretion | 20 nM | GH3 (rat pituitary tumor) cells | [10] |
| Decreased cAMP Accumulation | 20 nM | GH3 cells | [10] |
| Increased ERK Phosphorylation | 20 nM | GH3 cells | [10] |
| Increased Akt Phosphorylation | 100 nM | SH-SY5Y (human neuroblastoma) cells | [11] |
| Neuroprotection against 6-OHDA | 100 nM | SH-SY5Y cells | [11] |
| Stimulation of Sperm Hypermotility | 20 nM | Atlantic croaker sperm | [7] |
Core Signaling Pathways
This compound initiates non-genomic signaling by binding to and activating the G protein-coupled receptor mPRα. This activation leads to the dissociation of the heterotrimeric G protein into its Gα and Gβγ subunits, which then modulate the activity of various downstream effectors.
Gαi-Mediated cAMP Inhibition
In many cell types, mPRα couples to an inhibitory G protein (Gαi).[8][10] Activation by this compound leads to the inhibition of adenylyl cyclase, resulting in a rapid decrease in intracellular cAMP levels. This effect can be blocked by pertussis toxin, a known inhibitor of Gαi proteins.[10][]
Caption: this compound mediated inhibition of cAMP production via mPRα/Gαi.
Activation of MAPK/ERK and PI3K/Akt Pathways
A primary consequence of mPRα activation is the stimulation of the PI3K/Akt and MAPK/ERK signaling cascades. These pathways are crucial for cell survival, proliferation, and other physiological functions.[8][11] The precise mechanism linking the G protein to these kinase cascades can be cell-type dependent but often involves the Gβγ subunits.
Caption: Activation of PI3K/Akt and MAPK/ERK pathways by this compound.
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research. Below are representative protocols for key experiments used to study the effects of this compound.
Protocol: Western Blot for Protein Phosphorylation (p-ERK, p-Akt)
This protocol is used to detect the activation of kinase signaling pathways by measuring the increase in the phosphorylated forms of target proteins like ERK and Akt.
-
Cell Culture and Treatment:
-
Plate cells (e.g., SH-SY5Y, HUVECs) in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-16 hours prior to treatment to reduce basal kinase activity.
-
Treat cells with vehicle control or this compound (e.g., 20-100 nM) for a short duration (e.g., 5, 10, 15, 30 minutes).[11]
-
Optional: To confirm pathway specificity, pre-incubate cells with inhibitors like PD98059 (MEK inhibitor) or Wortmannin (PI3K inhibitor) for 30-60 minutes before adding this compound.[8]
-
-
Cell Lysis:
-
Immediately place plates on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA Lysis Buffer containing protease and phosphatase inhibitor cocktails.
-
Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein (e.g., anti-phospho-ERK1/2 or anti-phospho-Akt) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for the total protein (e.g., anti-ERK1/2 or anti-Akt).
-
Quantify band intensity using densitometry software (e.g., ImageJ).
-
Caption: Standard experimental workflow for Western Blot analysis.
Protocol: Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (IC₅₀) of this compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
-
Membrane Preparation:
-
Prepare cell membrane fractions from cells expressing the receptor of interest (e.g., HUVECs for mPRα or MCF-7 cells for nPR).[4][8] This typically involves homogenization followed by differential centrifugation to isolate the membrane pellet.
-
Resuspend the membrane pellet in a suitable binding buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate or microcentrifuge tubes, combine:
-
A fixed amount of membrane protein (e.g., 50-100 µg).
-
A fixed, low concentration of a radiolabeled ligand (e.g., [³H]progesterone).
-
A range of concentrations of the unlabeled competitor ligand (this compound).
-
Binding buffer to reach the final volume.
-
-
Include controls for total binding (radioligand + membrane, no competitor) and non-specific binding (radioligand + membrane + a high concentration of unlabeled progesterone).
-
-
Incubation:
-
Incubate the reaction mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 1-4 hours).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through a glass fiber filter (e.g., GF/B) using a cell harvester. The filter will trap the membranes with bound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
-
Protocol: cAMP Accumulation Assay
This assay measures changes in intracellular cAMP levels following receptor activation, typically used to demonstrate coupling to Gαi or Gαs proteins.
-
Cell Culture and Treatment:
-
Seed cells (e.g., GH3) in a multi-well plate.
-
Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to prevent the degradation of cAMP.
-
Stimulate the cells with this compound (e.g., 20 nM) for a short time course (e.g., 10 minutes).[10] To demonstrate Gαi coupling, often cells are also co-treated with an adenylyl cyclase activator like forskolin, and the inhibitory effect of this compound on forskolin-stimulated cAMP is measured.
-
-
Cell Lysis:
-
Stop the reaction and lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit (e.g., adding 0.1 M HCl or a specific lysis reagent).
-
-
cAMP Quantification:
-
Data Analysis:
-
Normalize cAMP concentrations to the protein content of each sample or express as a percentage of the control (vehicle or forskolin-only treated) group.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed changes.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Communication between genomic and non-genomic signaling events coordinate steroid hormone actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Activation of the Pi3k/Akt pathway and modulation of phosphodiesterase activity via membrane progestin receptor-alpha (mPRalpha) regulate progestin-initiated sperm hypermotility in Atlantic croaker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 11. Frontiers | Progesterone exerts a neuroprotective action in a Parkinson’s disease human cell model through membrane progesterone receptor α (mPRα/PAQR7) [frontiersin.org]
- 12. Progesterone exerts a neuroprotective action in a Parkinson's disease human cell model through membrane progesterone receptor α (mPRα/PAQR7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
In-Depth Technical Guide: Discovery and Development of Org OD 02-0
For Researchers, Scientists, and Drug Development Professionals
Abstract
Org OD 02-0, also known as 10-Ethenyl-19-norprogesterone, is a potent and selective agonist of the membrane progesterone receptor α (mPRα). This technical guide provides a comprehensive overview of its discovery, mechanism of action, and key experimental findings. This compound serves as a critical tool to elucidate the physiological roles of mPRα, distinguishing its rapid, non-genomic signaling from the classical genomic pathways mediated by the nuclear progesterone receptor (nPR). This document summarizes its binding affinity, in vitro and in vivo effects, and the intracellular signaling cascades it modulates, primarily the PI3K/Akt and MAPK/ERK pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.
Introduction
The discovery of membrane-bound progesterone receptors has opened new avenues in understanding the diverse and rapid effects of progesterone. This compound has emerged as a key pharmacological probe in this field. Its high selectivity for mPRα over the nuclear progesterone receptor (nPR) allows for the specific investigation of mPRα-mediated signaling events. This guide consolidates the current knowledge on this compound, offering a technical resource for its application in research and drug development.
Physicochemical Properties and Binding Profile
This compound is a synthetic progestin with the chemical formula C₂₂H₃₀O₂ and a molecular weight of 326.47 g/mol .
Binding Affinity and Selectivity
Quantitative analysis of the binding affinity of this compound demonstrates its high selectivity for mPRα. The half-maximal inhibitory concentration (IC50) for mPRα agonism is 33.9 nM.[1] In comparative binding studies, this compound displays a significantly higher affinity for mPRα compared to the nPR, with a discrimination index of 20 in favor of mPRα.
| Receptor | Ligand | IC50 (nM) | Notes |
| mPRα | This compound | 33.9 | Potent agonist activity.[1] |
| nPR | This compound | ~678 | Calculated based on a discrimination index of 20. |
| mPRα | Progesterone | - | Natural ligand, used as a reference. |
| nPR | R5020 | - | Potent synthetic agonist for nPR, often used as a control. |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to and activating mPRα, a G-protein coupled receptor. This initiates rapid intracellular signaling cascades that are independent of gene transcription.
PI3K/Akt Signaling Pathway
Activation of mPRα by this compound leads to the stimulation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway. This pathway is crucial for cell survival, proliferation, and metabolism. Studies have shown that the neuroprotective effects of this compound are mediated through the activation of Akt.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key signaling cascade activated by this compound. This pathway is involved in the regulation of cell proliferation, differentiation, and survival. The activation of MAPK/ERK by this compound has been demonstrated in various cell types and is implicated in its diverse physiological effects.
Figure 1: Simplified signaling pathway of this compound via mPRα.
Key Experimental Findings and Applications
This compound has been instrumental in defining the physiological roles of mPRα in various biological systems.
Neuroprotection
In neuronal cell models, this compound has demonstrated significant neuroprotective effects against oxidative stress and excitotoxicity. These effects are attributed to the activation of the PI3K/Akt and MAPK/ERK survival pathways.
Reproductive Biology
This compound has been used to study the role of mPRα in oocyte maturation and ovulation. In some non-mammalian models, it has been shown to induce these processes, highlighting the importance of non-genomic progesterone signaling in reproduction.
Cardiovascular Effects
Studies have shown that this compound can induce the production of nitric oxide (NO) in endothelial cells, a key regulator of vasodilation and cardiovascular health. This effect is mediated by mPRα and involves the PI3K/Akt pathway.
Endocrine Regulation
This compound has been shown to inhibit the secretion of prolactin from pituitary cells, suggesting a role for mPRα in the regulation of the endocrine system.
Experimental Protocols
Competitive Binding Assay
This protocol is used to determine the binding affinity of this compound to mPRα.
Materials:
-
Cell membranes expressing mPRα
-
Radiolabeled progesterone ([³H]-P4)
-
Unlabeled this compound and other competitors
-
Binding buffer (e.g., Tris-HCl with MgCl₂)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of unlabeled this compound.
-
In a multi-well plate, add a constant concentration of [³H]-P4 and the cell membrane preparation to each well.
-
Add the different concentrations of unlabeled this compound to the wells. Include a control with no competitor (total binding) and a control with a high concentration of unlabeled progesterone (non-specific binding).
-
Incubate the plate at 4°C for a specified time (e.g., 2 hours) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
Western Blot for MAPK/ERK Activation
This protocol is used to assess the activation of the MAPK/ERK pathway by this compound.
Materials:
-
Cell line of interest (e.g., SH-SY5Y)
-
This compound
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against total ERK and phosphorylated ERK (p-ERK)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound for a specific time course (e.g., 5, 15, 30 minutes). Include a vehicle-treated control.
-
Lyse the cells on ice with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA).
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody against total ERK to normalize for protein loading.
-
Quantify the band intensities to determine the fold-change in ERK phosphorylation.
Figure 2: Western blot workflow for assessing ERK activation by this compound.
Pharmacokinetics and Safety
As of the latest available data, specific pharmacokinetic (absorption, distribution, metabolism, and excretion) and comprehensive safety and toxicity data for this compound in preclinical or clinical settings are not extensively published in the public domain. The majority of the research has focused on its in vitro and in vivo pharmacological effects as a research tool. For any potential therapeutic development, rigorous pharmacokinetic and toxicological studies would be required.
Conclusion
This compound is an invaluable tool for dissecting the rapid, non-genomic actions of progesterone mediated by mPRα. Its high selectivity allows for clear differentiation from the genomic effects of the nuclear progesterone receptor. The accumulated data on its mechanism of action and physiological effects in various systems provide a solid foundation for its continued use in basic research and for the exploration of its potential therapeutic applications. Further studies are warranted to fully characterize its pharmacokinetic and safety profile to advance its development beyond a research compound.
References
The Role of Org OD 02-0 in MAPK/ERK Pathway Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Org OD 02-0, a potent and selective agonist of the membrane progesterone receptor α (mPRα), has emerged as a critical tool for elucidating non-genomic steroid signaling. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound activates the MAPK/ERK signaling cascade. We will explore the upstream signaling events initiated by mPRα engagement, detail the downstream effectors, and provide comprehensive experimental protocols and quantitative data to support further research and development in this area.
Introduction
The classical mechanism of progesterone action involves the nuclear progesterone receptor (nPR), a ligand-activated transcription factor that modulates gene expression. However, rapid, non-genomic effects of progesterone have been observed in various cell types, suggesting the involvement of membrane-bound receptors. This compound is a synthetic progestin that selectively binds to and activates mPRα, with an IC50 of 33.9 nM, while showing no agonist activity for the nPR.[1][2] This selectivity makes it an invaluable pharmacological tool to dissect mPRα-mediated signaling pathways, including the crucial MAPK/ERK pathway, which is implicated in cell proliferation, differentiation, and survival.
The Signaling Cascade: From mPRα to ERK Activation
The activation of the MAPK/ERK pathway by this compound is initiated by its binding to mPRα, a G-protein coupled receptor. This event triggers a cascade of intracellular signaling events that ultimately lead to the phosphorylation and activation of ERK1/2.
Upstream Events: G-Protein Coupling and Second Messengers
Upon this compound binding, mPRα couples to an inhibitory G-protein (Gαi).[3] This interaction leads to the inhibition of adenylyl cyclase activity, resulting in a significant decrease in intracellular cyclic AMP (cAMP) levels.[3] The reduction in cAMP is a critical upstream event in the this compound-mediated activation of the MAPK/ERK pathway. Pre-treatment of cells with pertussis toxin, an inhibitor of Gαi proteins, blocks the effects of this compound, confirming the involvement of this G-protein subtype.[3]
Involvement of the PI3K/Akt Pathway
Evidence suggests a significant crosstalk between the PI3K/Akt and MAPK/ERK pathways in response to this compound. In several cell types, including human vascular endothelial cells and neuronal cells, this compound has been shown to induce the phosphorylation and activation of Akt.[4][5][6][7] Inhibition of the PI3K/Akt pathway with specific inhibitors such as wortmannin and LY294002 has been shown to block the stimulatory effects of this compound on ERK phosphorylation.[4] This indicates that PI3K/Akt signaling lies upstream of or parallel to the MAPK/ERK cascade in this context.
The following diagram illustrates the signaling pathway from mPRα activation by this compound to the downstream activation of the MAPK/ERK and PI3K/Akt pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the interaction of this compound with mPRα and its effect on downstream signaling.
Table 1: Binding Affinity of this compound
| Parameter | Value | Receptor | Reference |
| IC50 | 33.9 nM | mPRα | [1][2] |
Table 2: Effective Concentrations of this compound in Cellular Assays
| Cell Type | Assay | Concentration | Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | eNOS phosphorylation | 20 nM | Increased phosphorylation | [4] |
| SH-SY5Y Neuroblastoma Cells | Akt phosphorylation | 100 nM | Increased phosphorylation | [5][6][7] |
| GH3 Pituitary Cells | ERK1/2 phosphorylation | 20 nM | Increased phosphorylation | |
| Breast Epithelial Cells (MCF10A) | ERK phosphorylation | 100 nM | Increased phosphorylation |
Table 3: Inhibitor Concentrations Used in this compound Signaling Studies
| Inhibitor | Target | Concentration | Cell Type | Effect on this compound Action | Reference |
| Pertussis Toxin | Gαi protein | 2.5 µg/ml | GH3 Cells | Blocked inhibition of PRL secretion | [3] |
| PD98059 | MEK1 | 10 µM | GH3 Cells | Did not block TGFβ1 activation | |
| U0126 | MEK1/2 | 50 µM | MCF10A Cells | Abrogated ERK phosphorylation | |
| Wortmannin | PI3K | 100 nM | HUVECs | Blocked eNOS phosphorylation | [4] |
| LY294002 | PI3K | 25 µM | Atlantic Croaker Sperm | Abolished hypermotility | [8] |
| AZD6244 | MEK1/2 | 1 µM | VSMCs | Inhibited SERCA expression | [9] |
| ML-9 | Myosin Light Chain Kinase / Akt | 25 µM | Atlantic Croaker Sperm | Abolished hypermotility | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of this compound in MAPK/ERK pathway activation.
Cell Culture and Treatment
-
Cell Lines: SH-SY5Y (human neuroblastoma), HUVEC (human umbilical vein endothelial cells), MCF10A (human breast epithelial cells), GH3 (rat pituitary tumor cells).
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM/F12 for SH-SY5Y, EGM-2 for HUVEC) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Serum Starvation: Prior to treatment, cells are often serum-starved for 12-24 hours to reduce basal levels of pathway activation.
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at the desired final concentration for the specified duration (typically ranging from 5 minutes to 24 hours).
-
Inhibitor Pre-treatment: When using inhibitors, cells are pre-incubated with the inhibitor for a specific time (e.g., 30-60 minutes) before the addition of this compound.
Western Blotting for ERK and Akt Phosphorylation
This protocol is a standard method to assess the activation state of the MAPK/ERK and PI3K/Akt pathways.
Protocol Steps:
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are loaded onto a polyacrylamide gel and separated by size via electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated (active) forms of ERK1/2 and Akt, as well as antibodies for the total forms of these proteins as loading controls.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a digital imaging system.
-
Data Analysis: The band intensities are quantified using densitometry software, and the ratio of phosphorylated protein to total protein is calculated.
Conclusion
This compound is a powerful tool for investigating the non-genomic signaling of progesterone through mPRα. Its ability to specifically activate this receptor has been instrumental in delineating the downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further explore the physiological and pathological roles of mPRα-mediated signaling and to identify novel therapeutic targets within this pathway. The intricate crosstalk between different signaling pathways initiated by this compound highlights the complexity of non-genomic steroid action and warrants further investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Participation of membrane progesterone receptor α in the inhibitory effect of progesterone on prolactin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Progesterone exerts a neuroprotective action in a Parkinson’s disease human cell model through membrane progesterone receptor α (mPRα/PAQR7) [frontiersin.org]
- 7. Progesterone exerts a neuroprotective action in a Parkinson’s disease human cell model through membrane progesterone receptor α (mPRα/PAQR7) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of the Pi3k/Akt pathway and modulation of phosphodiesterase activity via membrane progestin receptor-alpha (mPRalpha) regulate progestin-initiated sperm hypermotility in Atlantic croaker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
Investigating the Physiological Functions of Membrane Progestin Receptor Alpha (mPRα) with the Selective Agonist Org OD 02-0: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Membrane progestin receptor alpha (mPRα), a member of the progestin and adipoQ receptor (PAQR) family, has emerged as a critical mediator of rapid, non-genomic progesterone actions across a wide spectrum of physiological processes.[1][2][3] Unlike the classical nuclear progesterone receptor (PR) that modulates gene transcription, mPRα is a cell surface receptor that initiates rapid intracellular signaling cascades upon ligand binding.[2] This technical guide provides an in-depth overview of the physiological functions of mPRα and the utility of the selective mPRα agonist, Org OD 02-0, in elucidating these roles. This document details key experimental protocols and summarizes critical quantitative data to facilitate further research and drug development efforts targeting this receptor.
Physiological Functions of mPRα
mPRα is implicated in a diverse array of physiological functions, primarily in reproductive and neuroendocrine systems. Its roles extend to immune regulation and cancer biology.
Reproductive Functions:
-
Oocyte Maturation: In fish and amphibians, mPRα is a key intermediary in progestin-induced oocyte maturation, the process by which oocytes become competent for fertilization.[1][2][3]
-
Sperm Hypermotility: mPRα has been identified on the midpiece and flagella of human sperm and is implicated in progestin-induced sperm hypermotility, a critical step for successful fertilization.[1][4] Studies have shown that low-motility human sperm express lower levels of mPRα protein.[4]
-
Uterine Function: In mammals, mPRα is involved in progesterone's regulation of uterine function.[1][2][3] mPRα, along with other mPR subtypes, is regulated in the human endometrium throughout the estrous cycle.[4]
Neuroendocrine and Neuroprotective Roles:
-
GnRH Secretion: mPRα is implicated in the progestin-mediated down-regulation of Gonadotropin-releasing hormone (GnRH) secretion in rodents.[1][2][3]
-
Neuroprotection: Progesterone and the specific mPRα agonist this compound have demonstrated neuroprotective effects in cellular models of Parkinson's disease by reducing cell death.[5][6] This neuroprotective action is mediated through the PI3K-AKT and MAP kinase signaling pathways.[5][6]
Other Functions:
-
Immune Cell Regulation: mPRα is expressed in T cells and macrophages, and progesterone binding to mPRα can stimulate the activity of inhibitory G proteins in these immune cells.[4]
-
Vascular Function: Progesterone, acting through mPRα, stimulates nitric oxide (NO) production in human vascular endothelial cells, an action that contributes to vasodilation.[7][][9]
This compound: A Selective mPRα Agonist
This compound (10-Ethenyl-19-norprogesterone) is a potent and specific agonist for mPRα, making it an invaluable tool for distinguishing mPRα-mediated effects from those of the nuclear progesterone receptor.[10][11][12] Unlike progesterone, which binds to both receptor types, this compound exhibits high binding affinity for mPRα and lacks agonist activity at the nuclear PR.[11][12]
Quantitative Data Summary
The following tables summarize key quantitative data related to the binding and activity of this compound and progesterone at mPRα.
Table 1: Binding Affinity of Progesterone and this compound for mPRα
| Ligand | Receptor/Cell Type | Binding Assay Parameter | Value | Reference |
| Progesterone | Recombinant human mPRα | Kd | ~5 nM | [1][3] |
| Progesterone | Human mPRα expressed in yeast | Kd | 3.8 nM | [13] |
| Progesterone | Human umbilical vein endothelial cells (HUVECs) | Kd | 9.43 nM | [9] |
| This compound | Recombinant human mPRα | IC50 | 33.9 nM | [10] |
| This compound | Human mPRα | Relative Binding Affinity | >100% (compared to progesterone) | [11][12] |
| Progesterone and this compound | Nuclear PR-negative breast cancer cells | IC50 | ~5 x 10-8 M | [14] |
Table 2: Functional Activity of this compound
| Cell Type/System | Observed Effect | Effective Concentration | Reference |
| Pituitary cells | Inhibition of prolactin (PRL) secretion | Not specified | [10] |
| Human umbilical vein endothelial cells (HUVECs) | Increased nitric oxide (NO) production | 20 nM | [7][][9] |
| SH-SY5Y cells (Parkinson's disease model) | Reduction of 6-OHDA and MPP+ induced cell death | 100 nM | [5] |
| MDA-MB-231 cells transfected with human mPRα | MAPK activation | 1 nM - 100 nM | [15] |
| Zebrafish oocyte membranes | Decreased cAMP production | 10 nM | [16] |
Signaling Pathways of mPRα
Activation of mPRα by progesterone or this compound initiates several key signaling cascades. These pathways often involve G-protein coupling and the activation of downstream kinase pathways.
G-Protein Coupled Signaling
mPRα is a G-protein coupled receptor (GPCR) that typically couples to inhibitory G-proteins (Gi).[1][3][17] This interaction leads to the downregulation of adenylyl cyclase activity and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][3][17]
References
- 1. Characteristics of membrane progestin receptor alpha (mPRα) and progesterone membrane receptor component one (PGMRC1) and their roles in mediating rapid progestin actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Membrane progesterone receptor - Wikipedia [en.wikipedia.org]
- 3. Characteristics of membrane progestin receptor alpha (mPRalpha) and progesterone membrane receptor component 1 (PGMRC1) and their roles in mediating rapid progestin actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Membrane progesterone receptor expression in mammalian tissues; a review of regulation and physiological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Progesterone exerts a neuroprotective action in a Parkinson’s disease human cell model through membrane progesterone receptor α (mPRα/PAQR7) [frontiersin.org]
- 6. Progesterone exerts a neuroprotective action in a Parkinson's disease human cell model through membrane progesterone receptor α (mPRα/PAQR7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Expression and Purification of Human Membrane Progestin Receptor α (mPRα) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Roles of progesterone receptor membrane component 1 and membrane progestin receptor alpha in regulation of zebrafish oocyte maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Org OD 02-0: A Technical Guide to its Inhibitory Effects on Prolactin Secretion
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the synthetic progestin Org OD 02-0 and its specific effects on prolactin (PRL) secretion. This compound is a selective agonist for the membrane progesterone receptor α (mPRα), also known as progestin and adipoQ receptor family member 7 (PAQR7).[1] Its action on this receptor initiates a non-genomic signaling cascade that leads to the inhibition of prolactin release from pituitary lactotrophs. This document summarizes the available quantitative data, details the experimental methodologies used to elicit these findings, and visualizes the key signaling pathways and experimental workflows.
Quantitative Data Summary
The inhibitory effect of this compound on prolactin secretion has been demonstrated in multiple experimental models. The following tables summarize the key quantitative findings from published studies.
| Experimental Model | Compound | Concentration | Duration of Treatment | Effect on Prolactin Secretion | Reference |
| Rat Anterior Pituitary Explants | This compound | 100 nM | 30 minutes | Significant Inhibition | [2] |
| GH3 Cell Line | This compound | 20 nM | 4 hours | Significant Inhibition | [3] |
| GH3 Cell Line | Progesterone (P4) | 20 nM | Not Specified | Significant Inhibition | [3][4] |
| GH3 Cell Line | R5020 (nuclear PR agonist) | 20 nM | Not Specified | Ineffective | [3][4] |
| Experimental Model | Compound | Concentration | Effect on cAMP Accumulation | Reference |
| GH3 Cell Line | This compound | Not Specified | Decreased | [3][4] |
| GH3 Cell Line | Progesterone (P4) | Not Specified | Decreased | [3][4] |
| GH3 Cell Line | R5020 (nuclear PR agonist) | Not Specified | Ineffective | [3][4] |
| Experimental Model | Compound | Effect on Active TGFβ1 Levels | Reference |
| GH3 Cell Line | This compound | Increased | [4] |
| GH3 Cell Line | Progesterone (P4) | Increased | [4] |
| GH3 Cell Line | R5020 (nuclear PR agonist) | Ineffective | [4] |
Signaling Pathway of this compound in Lactotrophs
This compound exerts its inhibitory effect on prolactin secretion through a G-protein coupled signaling pathway initiated by its binding to mPRα on the plasma membrane of lactotrophs. This is in contrast to the genomic pathway utilized by nuclear progesterone receptors. The key steps in this pathway are:
-
Binding to mPRα: this compound selectively binds to and activates mPRα.[5]
-
G-protein Activation: This activation leads to the engagement of an inhibitory G-protein (Gi/o). This is evidenced by the fact that pertussis toxin, an inhibitor of Gi/o proteins, blocks the effect of this compound on prolactin release.[3][4]
-
Inhibition of Adenylyl Cyclase: The activated Gi/o protein inhibits the enzyme adenylyl cyclase.
-
Decrease in cAMP: The inhibition of adenylyl cyclase results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4]
-
Activation of TGFβ1: The signaling cascade also leads to an increase in the levels of active transforming growth factor-beta 1 (TGFβ1), a known inhibitor of prolactin secretion.[4]
-
Inhibition of Prolactin Secretion: The combined effect of decreased cAMP and increased active TGFβ1 leads to the inhibition of prolactin synthesis and release from the lactotroph.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature regarding the effect of this compound on prolactin secretion.
Ex Vivo Pituitary Explant Culture
This protocol is used to assess the direct effect of this compound on prolactin secretion from intact pituitary tissue.
-
Tissue Collection: Anterior pituitaries are collected from rats.
-
Incubation: The pituitaries are incubated in appropriate culture medium.
-
Treatment: The explants are treated with either vehicle (control) or this compound (e.g., 100 nM) for a specified duration (e.g., 30 minutes).[2]
-
Sample Collection: Following incubation, the culture medium is collected.
-
Prolactin Measurement: Prolactin levels in the collected medium are quantified using a radioimmunoassay (RIA).
GH3 Cell Line Prolactin Secretion Assay
The GH3 cell line, derived from a rat pituitary tumor, is a common in vitro model for studying lactotroph function.
-
Cell Culture: GH3 cells are cultured in appropriate medium (e.g., DMEM) supplemented with serum.
-
Seeding: Cells are seeded into multi-well plates.
-
Treatment: Once adhered, the cells are treated with the test compounds. For instance, cells are incubated with 20 nM of this compound, progesterone, or R5020 for 4 hours.[3]
-
Pertussis Toxin Pretreatment (for mechanism of action studies): In some experiments, cells are pre-treated with pertussis toxin (an inhibitor of Gi/o proteins) prior to the addition of this compound to determine the involvement of this G-protein subtype.[3][4]
-
Sample Collection: The culture supernatant is collected.
-
Prolactin Measurement: Prolactin levels in the supernatant are measured by radioimmunoassay (RIA).
Conclusion
This compound is a potent and specific agonist of mPRα that effectively inhibits prolactin secretion from pituitary lactotrophs. Its mechanism of action is non-genomic, involving a Gi/o protein-coupled signaling cascade that leads to a reduction in intracellular cAMP and an increase in active TGFβ1. The specificity of this pathway is highlighted by the lack of effect of the nuclear progesterone receptor agonist R5020. These findings position this compound as a valuable research tool for investigating the role of mPRα in pituitary function and as a potential therapeutic agent for conditions associated with hyperprolactinemia. Further research is warranted to fully elucidate the dose-response and temporal dynamics of its effects and to explore its potential in in vivo models of prolactin-related disorders.
References
- 1. d-nb.info [d-nb.info]
- 2. erc.bioscientifica.com [erc.bioscientifica.com]
- 3. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 4. Participation of membrane progesterone receptor α in the inhibitory effect of progesterone on prolactin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Preliminary Studies on Org OD 02-0 in Neuroprotection: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary research on Org OD 02-0, a synthetic agonist of membrane progesterone receptors (mPRs), and its potential role in neuroprotection. The following sections summarize the current understanding of its mechanism of action, present key quantitative data from preclinical studies, detail the experimental protocols used in this research, and visualize the implicated signaling pathways.
Core Findings: this compound as a Neuroprotective Agent
This compound has emerged as a promising compound in the field of neuroprotection, primarily through its specific agonistic activity on membrane progesterone receptors, particularly the α subtype (mPRα, also known as PAQR7).[1][2][3][4] Unlike nuclear progesterone receptors that mediate genomic effects, mPRs are involved in rapid, non-genomic signaling cascades.[5][6] Research suggests that this compound's neuroprotective effects are mediated through the activation of pro-survival signaling pathways, including the PI3K-AKT and MAP kinase (ERK) pathways.[1][2][7]
Studies utilizing in vitro models of Parkinson's disease, such as the human neuroblastoma cell line SH-SY5Y treated with neurotoxins like 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenylpyridinium (MPP+), have demonstrated that this compound can effectively reduce neuronal cell death.[1][2][7][8] This protective action is attributed to its ability to mimic the neuroprotective effects of progesterone by activating mPRα, thereby initiating downstream signaling that promotes cell survival.[1][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preliminary studies on this compound's neuroprotective effects.
Table 1: Effect of this compound on Neurotoxin-Induced Cell Death in SH-SY5Y Cells
| Treatment Group | % of Hoechst-Positive Nuclei (Cell Death) vs. Toxin-Treated Control | Reference |
| 6-OHDA + 100 nM this compound | Significantly reduced to levels similar to vehicle-treated cells | [1] |
| MPP+ + 100 nM this compound | Significantly reduced to levels similar to vehicle-treated cells | [1] |
Table 2: Activation of Pro-Survival Signaling Pathways by this compound in SH-SY5Y Cells
| Treatment | Duration | Phosphorylated Protein Level (vs. Vehicle Control) | Reference |
| 100 nM this compound | 10 min | pAKT: Significantly increased | [1][7] |
| 100 nM this compound | 10 min | pERK1/2: No significant change | [1][7] |
| 6-OHDA overnight, then 100 nM this compound | 10 min | pERK: Significantly increased | [8] |
| 6-OHDA overnight, then 100 nM this compound | 10 min | pAKT: Significantly increased | [8] |
Experimental Protocols
This section details the methodologies employed in the key experiments investigating the neuroprotective effects of this compound.
Cell Culture and Induction of Neurotoxicity
-
Cell Line: Human neuroblastoma SH-SY5Y cells, a widely used model for studying Parkinson's disease.[1][8]
-
Culture Conditions: Specific culture media and conditions for SH-SY5Y cells were maintained, though the exact details are not provided in the abstracts.
-
Induction of Neurotoxicity:
-
6-hydroxydopamine (6-OHDA): Used to mimic Parkinson's disease-like damage in SH-SY5Y cells.[1][8]
-
1-methyl-4-phenylpyridinium (MPP+): Another neurotoxin used to induce a cellular model of Parkinson's disease.[1][8]
-
Treatment: Cells were incubated with the neurotoxins for 24 hours to induce significant cell death.[1]
-
Assessment of Cell Viability (Hoechst Assay)
-
Principle: The Hoechst 33342 stain is used to label cell nuclei. The morphology of the stained nuclei allows for the differentiation between healthy and apoptotic cells (condensed or fragmented chromatin).
-
Procedure:
Western Blot Analysis of Signaling Pathways
-
Objective: To measure the activation of key proteins in the PI3K-AKT and MAPK/ERK signaling pathways.
-
Procedure:
-
SH-SY5Y cells were treated with 100 nM this compound for 10 minutes.[1][7] In some experiments, cells were pre-treated overnight with 6-OHDA.[8]
-
Cell lysates were collected and total protein concentration was determined.
-
Proteins were separated by SDS-PAGE and transferred to a membrane.
-
Membranes were probed with primary antibodies specific for the phosphorylated (active) and total forms of AKT and ERK1/2.
-
Secondary antibodies conjugated to a detection enzyme were used, and the protein bands were visualized and quantified. The ratio of phosphorylated to total protein was calculated to determine the level of activation.[7]
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for this compound-mediated neuroprotection and a typical experimental workflow.
Caption: Proposed signaling pathway of this compound-mediated neuroprotection.
Caption: General experimental workflow for studying this compound neuroprotection.
References
- 1. Frontiers | Progesterone exerts a neuroprotective action in a Parkinson’s disease human cell model through membrane progesterone receptor α (mPRα/PAQR7) [frontiersin.org]
- 2. Progesterone exerts a neuroprotective action in a Parkinson's disease human cell model through membrane progesterone receptor α (mPRα/PAQR7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. karger.com [karger.com]
- 7. researchgate.net [researchgate.net]
- 8. Progesterone exerts a neuroprotective action in a Parkinson’s disease human cell model through membrane progesterone receptor α (mPRα/PAQR7) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Org OD 02-0: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of Org OD 02-0, a selective agonist of the membrane progesterone receptor α (mPRα). This document outlines detailed protocols for key applications, presents quantitative data in a clear format, and includes visualizations of associated signaling pathways and experimental workflows.
Introduction
This compound is a synthetic progestin that exhibits high binding affinity and specificity for membrane progesterone receptor α (mPRα), with significantly lower affinity for the classical nuclear progesterone receptor (nPR). This selectivity makes this compound an invaluable tool for elucidating the non-genomic signaling pathways mediated by mPRs. In vitro studies have demonstrated its involvement in a range of physiological processes, including neuroprotection, oocyte maturation, and endometrial decidualization.
Data Presentation
Table 1: Binding Affinity of this compound
| Receptor | Ligand | IC50 (nM) | Notes |
| human mPRα | This compound | 33.9 | High affinity agonist. |
| nuclear PR | This compound | >1000 | Low affinity, no agonistic activity. |
Table 2: Effective Concentrations of this compound in Various In Vitro Models
| Application | Cell/Tissue Type | Effective Concentration | Observed Effect |
| Neuroprotection | SH-SY5Y human neuroblastoma cells | 100 nM | Increased cell viability against 6-OHDA and MPP+ induced toxicity. |
| Oocyte Maturation | Zebrafish Oocytes | 10 nM | Induction of germinal vesicle breakdown (GVBD). |
| Decidualization | Human Endometrial Stromal Cells | 50-100 nM | Upregulation of decidualization markers (e.g., IGFBP1, PRL). |
Experimental Protocols
Protocol 1: Neuroprotection Assay in SH-SY5Y Cells
This protocol details the procedure to assess the neuroprotective effects of this compound against neurotoxin-induced cell death in the SH-SY5Y human neuroblastoma cell line.
Materials:
-
SH-SY5Y cells
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Pre-treat the cells with 100 nM this compound (or vehicle control) for 24 hours.[1]
-
Neurotoxin Treatment: Induce neurotoxicity by adding 6-OHDA (e.g., 50-100 µM) or MPP+ (e.g., 500-1000 µM) to the wells and incubate for an additional 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.
Protocol 2: In Vitro Zebrafish Oocyte Maturation Assay
This protocol describes the induction of oocyte maturation in zebrafish using this compound and assessment via germinal vesicle breakdown (GVBD).
Materials:
-
Gravid female zebrafish
-
Leibovitz's L-15 medium
-
This compound (stock solution in ethanol)
-
Dissecting microscope
-
Petri dishes
Procedure:
-
Oocyte Collection: Euthanize a gravid female zebrafish and dissect the ovaries in L-15 medium.
-
Oocyte Selection: Isolate individual, fully-grown, immature (stage IV) oocytes.
-
Incubation: Transfer the oocytes to a petri dish containing L-15 medium supplemented with 10 nM this compound (or vehicle control).[2]
-
Maturation Assessment: Incubate the oocytes at 28°C for 2-4 hours. Oocyte maturation is indicated by the clearing of the cytoplasm and the disappearance of the germinal vesicle (GVBD), which can be observed under a dissecting microscope.
-
Quantification: Calculate the percentage of oocytes that have undergone GVBD in each treatment group.
Protocol 3: In Vitro Decidualization of Human Endometrial Stromal Cells
This protocol outlines the induction of decidualization in primary human endometrial stromal cells (HESCs) with this compound.
Materials:
-
Primary HESCs
-
Phenol red-free DMEM/F-12 medium supplemented with charcoal-stripped FBS and antibiotics
-
This compound (stock solution in DMSO)
-
Estradiol (E2)
-
cAMP analog (e.g., 8-Br-cAMP)
-
RNA isolation kit
-
qRT-PCR reagents and primers for decidualization markers (IGFBP1, PRL) and a housekeeping gene.
Procedure:
-
Cell Culture: Culture HESCs in 6-well plates until they reach confluence.
-
Decidualization Induction: Treat the cells with a decidualization cocktail containing 10 nM E2, 0.5 mM 8-Br-cAMP, and 50-100 nM this compound (or vehicle control) for 48-96 hours.
-
RNA Isolation: Isolate total RNA from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
qRT-PCR Analysis:
-
Synthesize cDNA from the isolated RNA.
-
Perform qRT-PCR to quantify the relative expression levels of decidualization markers IGFBP1 and PRL.
-
Normalize the expression data to a stable housekeeping gene (e.g., GAPDH).
-
-
Data Analysis: Calculate the fold change in gene expression in this compound-treated cells compared to the vehicle control.
Protocol 4: Western Blot Analysis of AKT and ERK Phosphorylation
This protocol provides a method to detect the activation of PI3K/AKT and MAPK/ERK signaling pathways in response to this compound treatment in SH-SY5Y cells.
Materials:
-
SH-SY5Y cells
-
Serum-free DMEM/F-12 medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed SH-SY5Y cells and grow to 80-90% confluency. Serum-starve the cells for 12-24 hours. Treat the cells with 100 nM this compound for various time points (e.g., 10, 30, 60 minutes).
-
Protein Extraction: Lyse the cells with ice-cold lysis buffer. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein.
Visualizations
Caption: this compound signaling cascade.
Caption: Workflow for the neuroprotection assay.
Caption: Workflow for in vitro decidualization.
References
Application Notes and Protocols for Org OD 02-0 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org OD 02-0, also known as 10-Ethenyl-19-norprogesterone, is a potent and specific agonist for the membrane progesterone receptor α (mPRα), with a reported IC50 of 33.9 nM[1]. Unlike classical nuclear progesterone receptors (nPRs) that regulate gene transcription over hours to days, mPRα mediates rapid, non-genomic cellular responses within minutes. This makes this compound a valuable tool for dissecting the immediate signaling events initiated by progesterone at the cell surface and for investigating the physiological roles of mPRα in various biological systems. Its applications in research span from endocrinology and neurobiology to cardiovascular and cancer studies.
Mechanism of Action
This compound selectively binds to and activates mPRα, a G-protein coupled receptor, initiating a cascade of intracellular signaling events. The primary signaling pathways modulated by this compound include:
-
MAPK/ERK Pathway: Activation of the mitogen-activated protein kinase (MAPK), specifically the extracellular signal-regulated kinase (ERK), is a common downstream effect of this compound stimulation[1][2]. This pathway is crucial for regulating cell proliferation, differentiation, and survival.
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is another key pathway activated by this compound. This pathway is central to cell survival, growth, and metabolism[2][3][4].
-
G-Protein Signaling and cAMP Modulation: In certain cell types, this compound's activation of mPRα is coupled to an inhibitory G-protein (Gi). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels[4].
These signaling events can lead to various cellular responses, including inhibition of prolactin secretion, stimulation of nitric oxide (NO) production, neuroprotection, and anti-apoptotic effects[1][3][5][6][7].
Data Presentation: Recommended Concentrations of this compound
The optimal concentration of this compound is highly dependent on the cell type, experimental duration, and the specific biological question being addressed. The following table summarizes the concentrations used in various published studies:
| Cell Line/Type | Concentration Range | Observed Effects | Reference |
| Rat Pituitary Cells | Not specified | Inhibition of prolactin secretion | |
| GH3 (Rat Pituitary Tumor) | Not specified | Inhibition of prolactin release, decreased cAMP accumulation | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 20 nM - 100 nM | Increased nitric oxide (NO) production, increased eNOS phosphorylation, inhibition of Src and FAK phosphorylation | [2][3] |
| Human Vascular Smooth Muscle Cells (VSMCs) | Not specified | Blocked prostaglandin F2α-induced calcium increase | [4] |
| SH-SY5Y (Human Neuroblastoma) | Not specified | Neuroprotective effects against cell starvation and neurotoxins (6-OHDA, MPP+) | [5][6] |
| Human Endometrial Stromal Cells | 50 nM - 100 nM | Induction of decidualization markers (lower in endometriotic cells) | [8] |
| Bovine Uterine Epithelial (BUTE) Cells | 0.1 µM - 10 µM | Decreased glycogen abundance | [9] |
| Ishikawa (Human Endometrial Adenocarcinoma) | 10 µM | Decreased glycogen abundance | [9] |
| Atlantic Croaker Granulosa/Theca Cells | 100 nM | Activation of G-proteins, anti-apoptotic effects | [10] |
Note: It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Experimental Protocols
General Guidelines for Handling and Storage
-
Solubility: Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. Aliquot the stock solution to avoid repeated freeze-thaw cycles[1].
Protocol 1: Assessment of MAPK/ERK and PI3K/Akt Pathway Activation
This protocol outlines a general procedure to determine the effect of this compound on the phosphorylation of key signaling proteins.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Serum-free medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Serum Starvation: To reduce basal signaling activity, replace the complete medium with serum-free medium and incubate for a specified period (e.g., overnight).
-
Treatment: Prepare working solutions of this compound at various concentrations in serum-free medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the serum-free medium and add the treatment solutions to the cells. Incubate for the desired time points (e.g., 5, 10, 30, 60 minutes for rapid signaling events).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a protein assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
Image the blot and perform densitometric analysis to quantify the levels of phosphorylated and total proteins.
-
Visualizations
Caption: Signaling pathway of this compound via mPRα.
Caption: General experimental workflow for studying this compound effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jme.bioscientifica.com [jme.bioscientifica.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Role of mPRα (PAQR7) in progesterone-induced Ca2+ decrease in human vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Progesterone exerts a neuroprotective action in a Parkinson’s disease human cell model through membrane progesterone receptor α (mPRα/PAQR7) [frontiersin.org]
- 6. Progesterone exerts a neuroprotective action in a Parkinson’s disease human cell model through membrane progesterone receptor α (mPRα/PAQR7) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Preparation of Org OD 02-0 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Org OD 02-0, also known as 10-Ethenyl-19-norprogesterone, is a specific agonist for the membrane progesterone receptor α (mPRα) with an IC50 of 33.9 nM.[1][2] It is a valuable tool for studying mPRα-mediated signaling pathways. Research indicates that this compound activates Mitogen-Activated Protein Kinase (MAPK) activity and is involved in inhibiting prolactin (PRL) secretion in the pituitary.[1][2] Proper preparation of a stock solution is the first critical step for ensuring reproducible and accurate experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Physicochemical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| Chemical Name | 10-Ethenyl-19-norprogesterone | [1] |
| Molecular Formula | C₂₂H₃₀O₂ | [1][] |
| Molecular Weight | 326.47 g/mol | [1][][4] |
| Appearance | White to off-white solid | [1] |
| CAS Number | 13258-85-0 | [1][] |
Solubility Data
The solubility of this compound in common laboratory solvents is crucial for preparing a homogenous stock solution. It is recommended to use newly opened, anhydrous DMSO for best results, as hygroscopic DMSO can negatively impact solubility.[1][5][6]
| Solvent | Concentration (w/v) | Molar Concentration | Notes | Reference |
| DMSO | 24 mg/mL | ~73.51 mM | Requires sonication and warming for dissolution. | [1][5][6] |
| Ethanol | 3.3 mg/mL | ~10.11 mM | Requires sonication and warming for dissolution. | [1][5][6] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps to prepare a 10 mM stock solution of this compound using Dimethyl Sulfoxide (DMSO) as the solvent.
Materials
-
This compound powder (solid)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath or heat block
-
Ultrasonic bath
Calculations
To prepare a stock solution of a specific molarity, use the following formula:
Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol )
For a 10 mM stock solution in 1 mL of DMSO:
-
Mass (mg) = 10 mM × 1 mL × 326.47 g/mol / 1000
-
Mass (mg) = 3.2647 mg
Therefore, you will need to weigh 3.26 mg of this compound to prepare 1 mL of a 10 mM stock solution. Adjust the mass and volume as needed for your experimental requirements.
Procedure
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Weighing: Carefully weigh the required amount of this compound powder (e.g., 3.26 mg for 1 mL of 10 mM solution) using an analytical balance and place it into a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the tube containing the powder.
-
Dissolution:
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, warm the solution briefly in a water bath set to 37°C for 5-10 minutes.
-
Follow warming with sonication in an ultrasonic bath for 10-15 minutes.[1][5][6]
-
Visually inspect the solution to ensure there are no visible particulates. The solution should be clear.
-
-
Aliquoting: To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials or microcentrifuge tubes.[1]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots as recommended below.
Storage and Stability
Proper storage is essential to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Shelf Life | Reference |
| Solid Powder | -20°C | 3 years | [1][5][6] |
| 4°C | 2 years | [1][5][6] | |
| Stock Solution | -80°C | 6 months | [1][5][6] |
| -20°C | 1 month | [1][5][6] |
Note: For long-term storage of the stock solution, -80°C is strongly recommended.[1]
Visualizations
Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
This compound Signaling Pathway
Caption: this compound activates the MAPK pathway via mPRα.
References
Application Notes and Protocols: Neuroprotective Effects of Org OD 02-0 on SH-SY5Y Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the membrane progesterone receptor α (mPRα) agonist, Org OD 02-0, in studies with the human neuroblastoma SH-SY5Y cell line. This document outlines protocols for cell culture, differentiation, induction of neurotoxicity, and the assessment of the neuroprotective effects of this compound, including its impact on key signaling pathways.
Introduction
The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model in neurobiology, particularly for studying neurodegenerative diseases like Parkinson's disease.[1][2][3] These cells, upon differentiation, exhibit morphological and biochemical characteristics of mature neurons. This compound is a specific agonist for the membrane progesterone receptor α (mPRα) and has demonstrated neuroprotective properties in SH-SY5Y cells.[4][5] This document details the experimental procedures to investigate the therapeutic potential of this compound against neurotoxin-induced cell death.
Data Summary
The following tables summarize the key quantitative parameters for the experimental protocols described herein.
Table 1: SH-SY5Y Cell Culture and Differentiation Parameters
| Parameter | Undifferentiated SH-SY5Y | Differentiated SH-SY5Y |
| Seeding Density | 1 x 10⁵ cells/mL | 5 x 10⁴ cells/mL |
| Media Change Frequency | Every 2-3 days | Every 2-3 days |
| Differentiation Agent | N/A | 10 µM Retinoic Acid (RA) |
| Differentiation Duration | N/A | 6 days |
Table 2: Neuroprotection Assay Parameters
| Parameter | Value |
| This compound Concentration | 100 nM |
| Neurotoxins | 6-hydroxydopamine (6-OHDA), 1-methyl-4-phenylpyridinium (MPP+) |
| Neurotoxin Concentration | Titrate for ~50% cell viability (e.g., 25-50 µM 6-OHDA) |
| Treatment Duration | 24 hours |
| Assay | MTT Assay for cell viability |
Table 3: Signaling Pathway Analysis Parameters
| Parameter | Value |
| This compound Concentration | 100 nM |
| Treatment Duration | 10 minutes |
| Pathways of Interest | PI3K/AKT, MAPK (ERK) |
| Assay | Western Blot for phosphorylated AKT and ERK |
Experimental Protocols
SH-SY5Y Cell Culture and Maintenance
A crucial first step is the proper maintenance of the SH-SY5Y cell line to ensure experimental reproducibility.
Materials:
-
SH-SY5Y cells
-
Complete Growth Medium: Dulbecco's Modified Eagle Medium (DMEM)/F12 (1:1) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS)
-
0.25% Trypsin-EDTA
-
Cell culture flasks (T-75)
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Culture SH-SY5Y cells in T-75 flasks with Complete Growth Medium.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture them. a. Aspirate the old medium and wash the cells once with sterile PBS. b. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. c. Neutralize the trypsin with 7-8 mL of Complete Growth Medium. d. Centrifuge the cell suspension at 200 x g for 5 minutes. e. Resuspend the cell pellet in fresh Complete Growth Medium and plate into new flasks at a 1:5 to 1:10 split ratio.
Differentiation of SH-SY5Y Cells
To induce a more neuron-like phenotype, SH-SY5Y cells are differentiated using retinoic acid (RA).[1][6]
Materials:
-
SH-SY5Y cells
-
Complete Growth Medium
-
Differentiation Medium: DMEM/F12 with 1% FBS and 10 µM Retinoic Acid.
-
Cell culture plates (6-well or 96-well)
Protocol:
-
Seed undifferentiated SH-SY5Y cells in the desired culture plates at a density of 5 x 10⁴ cells/mL.
-
Allow the cells to adhere for 24 hours in Complete Growth Medium.
-
After 24 hours, replace the Complete Growth Medium with Differentiation Medium.
-
Change the Differentiation Medium every 2-3 days for a total of 6 days.
-
Differentiated cells will exhibit a more neuronal morphology with visible neurite outgrowth.
Neuroprotection Assay with this compound
This protocol assesses the ability of this compound to protect differentiated SH-SY5Y cells from neurotoxin-induced cell death.
Materials:
-
Differentiated SH-SY5Y cells in 96-well plates
-
This compound stock solution (in a suitable solvent like DMSO)
-
Neurotoxins: 6-OHDA or MPP+ stock solutions
-
Differentiation Medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Protocol:
-
Pre-treatment: Treat differentiated SH-SY5Y cells with 100 nM this compound in fresh Differentiation Medium for 24 hours. Include a vehicle control group (medium with the same concentration of solvent used for this compound).
-
Induction of Neurotoxicity: After the 24-hour pre-treatment, add the neurotoxin (e.g., 6-OHDA or MPP+) to the wells containing this compound and the vehicle control wells. The final concentration of the neurotoxin should be predetermined to cause approximately 50% cell death.[7] Include a control group of cells not exposed to the neurotoxin.
-
Incubation: Co-incubate the cells with this compound and the neurotoxin for another 24 hours.
-
Cell Viability Assessment (MTT Assay): a. After the 24-hour co-incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. b. After 4 hours, add 100 µL of solubilization solution to each well to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a plate reader. d. Calculate cell viability as a percentage of the control group (untreated with neurotoxin).
Analysis of Signaling Pathways
To investigate the mechanism of action of this compound, the activation of the PI3K/AKT and MAPK (ERK) signaling pathways can be assessed by Western blot.[4][5]
Materials:
-
Differentiated SH-SY5Y cells in 6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat differentiated SH-SY5Y cells with 100 nM this compound for 10 minutes.[4][8] Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Experimental workflow for assessing the neuroprotective effects of this compound.
Caption: Proposed signaling pathway for this compound-mediated neuroprotection in SH-SY5Y cells.
References
- 1. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 2. How to Successfully Culture SH-SY5Y Cells: Key Details to Consider [procellsystem.com]
- 3. accegen.com [accegen.com]
- 4. Progesterone exerts a neuroprotective action in a Parkinson’s disease human cell model through membrane progesterone receptor α (mPRα/PAQR7) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Progesterone exerts a neuroprotective action in a Parkinson’s disease human cell model through membrane progesterone receptor α (mPRα/PAQR7) [frontiersin.org]
- 6. Differentiation of SH-SY5Y cells [protocols.io]
- 7. 6-Hydroxydopamine toxicity towards human SH-SY5Y dopaminergic neuroblastoma cells: independent of mitochondrial energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Zebrafish Oocyte Maturation with Org OD 02-0
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zebrafish (Danio rerio) are a well-established model organism for studying vertebrate development and reproductive biology. Their oocyte maturation process, the resumption of meiosis, is a critical step for successful fertilization and embryonic development. This process is naturally triggered by the maturation-inducing steroid (MIS), 17α,20β-dihydroxy-4-pregnen-3-one (17,20β-DHP). Org OD 02-0 is a synthetic, selective agonist for the membrane progestin receptor (mPR), which plays a key role in initiating the signaling cascade that leads to oocyte maturation.[1][2] Unlike the natural hormone, this compound offers the advantage of specific activation of mPRs, making it a valuable tool for dissecting the molecular mechanisms of oocyte maturation.[3] Furthermore, studies have shown that this compound can induce not only oocyte maturation but also ovulation in zebrafish, both in vitro and in vivo.[2][4][5] The eggs resulting from this compound-induced ovulation are fertilizable and can develop into normal, fertile juveniles.[2][4] This application note provides detailed protocols for using this compound to study zebrafish oocyte maturation, along with data presentation and visualization of the relevant signaling pathways.
Data Presentation
The following tables summarize the dose-dependent effects of this compound on zebrafish oocyte maturation, specifically focusing on Germinal Vesicle Breakdown (GVBD), a key indicator of the resumption of meiosis.
Table 1: In Vitro Dose-Response of this compound on Zebrafish Oocyte Maturation (GVBD)
| This compound Concentration (nM) | Percent GVBD (%) |
| 0 (Control) | < 5% |
| 5 | 70 - 75% |
| 10 | 70 - 75% |
| 100 | > 90% |
Data synthesized from studies by Aizen et al. (2018).[6]
Table 2: Comparison of Fertilization and Ovulation Rates
| Treatment | Oocyte Maturation (GVBD) | Ovulation | Fertilization Rate |
| This compound (0.01 µM) | Induced | Induced | Not significantly different from 17,20β-DHP |
| 17,20β-DHP (0.01 µM) | Induced | Induced | High |
| Control (Ethanol) | Not Induced | Not Induced | N/A |
Information based on findings from Rezanujjaman et al. (2020).[2] A dose of 0.01 μM this compound is sufficient to induce both oocyte maturation and ovulation in vitro and in vivo.[2]
Signaling Pathway
The binding of this compound to the membrane progestin receptor (mPR) on the oocyte surface initiates a signal transduction cascade that culminates in the activation of Maturation Promoting Factor (MPF), a key regulator of the cell cycle.
Caption: this compound initiates oocyte maturation via mPR signaling.
Experimental Protocols
In Vitro Oocyte Maturation Assay
This protocol details the steps for inducing zebrafish oocyte maturation in a controlled laboratory setting.
Caption: Workflow for in vitro zebrafish oocyte maturation using this compound.
Materials:
-
Gravid female zebrafish
-
This compound (stock solution in ethanol)
-
Zebrafish Ringer's solution (116 mM NaCl, 2.9 mM KCl, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.2)
-
Maturation Medium (e.g., 60% Leibovitz L-15 medium)
-
Petri dishes
-
Fine forceps
-
Dissecting microscope
-
Incubator (25-28.5°C)
Protocol:
-
Animal Selection: Select gravid female zebrafish containing full-grown, immature oocytes.
-
Ovary Dissection: Euthanize the female fish and dissect the ovaries in fresh Zebrafish Ringer's solution.
-
Oocyte Isolation: Manually separate the ovaries into small fragments containing 2-10 oocytes each using fine forceps.
-
Incubation: Transfer the ovarian fragments to a petri dish containing maturation medium. Add this compound to the desired final concentration (e.g., 10 nM for significant maturation, or a range for dose-response studies). An ethanol vehicle control should be run in parallel.
-
Maturation: Incubate the oocytes at 25-28.5°C with gentle agitation.
-
Observation and Data Collection: Monitor the oocytes for signs of maturation, primarily Germinal Vesicle Breakdown (GVBD), which is characterized by the oocytes becoming translucent.[1] Score the percentage of mature oocytes after a set incubation period (e.g., 3-6 hours).
In Vivo Oocyte Maturation and Ovulation Assay
This protocol describes the induction of oocyte maturation and ovulation in live zebrafish.
Caption: Workflow for in vivo zebrafish oocyte maturation and ovulation.
Materials:
-
Gravid female zebrafish
-
This compound (stock solution in ethanol)
-
Glass beakers or tanks
-
Dechlorinated water
-
Incubator (28.5°C)
-
Dissecting tools
-
Zebrafish Ringer's solution
Protocol:
-
Animal Selection: Select gravid female zebrafish with full-grown immature oocytes.
-
Exposure: Place individual females in a glass container with a defined volume of water (e.g., 100 ml per fish).[7]
-
Treatment: Add this compound from a stock solution to the water to achieve the desired final concentration (e.g., 0.1 µM).[2] Include a vehicle control group with ethanol.
-
Incubation: Incubate the fish for approximately 4 hours at 28.5°C.[2]
-
Assessment: After incubation, euthanize the females and dissect the ovaries in Zebrafish Ringer's solution.
-
Data Collection:
-
Maturation: Observe the oocytes for transparency, indicating GVBD.
-
Ovulation: Check for the presence of ovulated eggs, which will be separate from the ovarian tissue.[1]
-
-
Optional Fertilization: Ovulated eggs can be collected and fertilized in vitro with sperm from a male zebrafish to assess their viability and developmental potential.[2]
Conclusion
This compound is a potent and specific tool for inducing oocyte maturation and ovulation in zebrafish. Its ability to activate the mPR signaling pathway provides a means to investigate the molecular events governing these crucial reproductive processes. The protocols and data presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound in their studies of zebrafish reproductive biology.
References
- 1. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
- 2. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. An agonist for membrane progestin receptor (mPR) induces oocyte maturation and ovulation in zebrafish in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Roles of progesterone receptor membrane component 1 and membrane progestin receptor alpha in regulation of zebrafish oocyte maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Induction of Oocyte Maturation and Ovulation in Zebrafish | PLOS One [journals.plos.org]
Application Notes and Protocols: Utilizing Org OD 02-0 in HUVEC Nitric Oxide Synthesis Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Org OD 02-0, a selective membrane progesterone receptor alpha (mPRα) agonist, in studying nitric oxide (NO) synthesis in Human Umbilical Vein Endothelial Cells (HUVECs).
Introduction
This compound is a valuable pharmacological tool for investigating the non-genomic signaling pathways of progesterone that lead to the rapid production of nitric oxide in vascular endothelial cells.[1][2][3] Nitric oxide is a critical signaling molecule in the cardiovascular system, primarily regulating vasodilation.[1] Dysregulation of NO synthesis is implicated in various cardiovascular diseases. This compound specifically activates mPRα, initiating a signaling cascade that results in the phosphorylation and activation of endothelial nitric oxide synthase (eNOS) and subsequent NO production.[1][2][3][] This makes it an ideal compound for dissecting the mPRα-mediated effects on endothelial function.
Mechanism of Action
This compound mimics the action of progesterone at the cell membrane by binding to and activating mPRα.[1][2][3] This activation triggers downstream signaling through the Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) pathways.[1][2][3][] Both pathways converge to phosphorylate and activate eNOS, the enzyme responsible for converting L-arginine to L-citrulline and NO.[1][2][] This rapid, non-genomic action is distinct from the classical nuclear progesterone receptor (nPR) signaling, which primarily involves transcriptional regulation.[1][2][3]
Signaling Pathway of this compound in HUVECs
Caption: Signaling cascade initiated by this compound in HUVECs.
Quantitative Data Summary
The following tables summarize the dose-dependent and time-course effects of this compound on nitric oxide production and eNOS phosphorylation in HUVECs, as reported in the literature.
Table 1: Effect of this compound on Nitric Oxide Production in HUVECs
| Treatment Group | Concentration | Incubation Time | Fold Increase in NO Production (vs. Vehicle Control) |
| This compound | 5 nM | 30 min | Not significant |
| This compound | 20 nM | 30 min | Significant increase |
| This compound | 100 nM | 30 min | Significant increase |
| This compound | 20 nM | 60 min | Significant increase |
Data compiled from studies demonstrating a significant elevation in NO levels with 20 nM and 100 nM this compound after 30 and 60 minutes of incubation.[1]
Table 2: Effect of this compound on eNOS Phosphorylation in HUVECs
| Treatment Group | Concentration | Fold Increase in eNOS Phosphorylation (vs. Vehicle Control) |
| This compound | 20 nM | Significant increase |
| This compound | 100 nM | Significant increase |
Data reflects that treatment with 20 nM and 100 nM this compound significantly increased eNOS phosphorylation compared to vehicle controls.[1]
Experimental Protocols
1. HUVEC Cell Culture
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Culture Medium: Endothelial Growth Medium (EGM) supplemented with growth factors, cytokines, and fetal bovine serum (FBS).
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency. For experiments, use HUVECs between passages 3 and 7.
2. Protocol for Nitric Oxide Measurement
This protocol is based on the Griess assay, which measures nitrite (NO2-), a stable and quantifiable breakdown product of NO in cell culture supernatant.
-
Materials:
-
HUVECs seeded in 24-well plates.
-
Phenol red-free culture medium.
-
This compound stock solution (dissolved in a suitable solvent like DMSO).
-
Vehicle control (e.g., DMSO).
-
Griess Reagent System (e.g., from Promega or other suppliers).
-
Nitrite standard solution.
-
-
Procedure:
-
Seed HUVECs in 24-well plates and grow to 80-90% confluency.
-
Prior to the experiment, replace the growth medium with serum-free, phenol red-free medium and incubate for 2 hours to starve the cells.
-
Prepare working solutions of this compound at desired concentrations (e.g., 5, 20, 100 nM) in the serum-free medium. Include a vehicle-only control.
-
Remove the starvation medium and add the treatment solutions to the respective wells.
-
Incubate for the desired time periods (e.g., 30 and 60 minutes) at 37°C.
-
After incubation, collect the cell culture supernatant from each well.
-
Perform the Griess assay according to the manufacturer's instructions. This typically involves adding sulfanilamide solution followed by N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution to the supernatant and standards.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in each sample by comparing the absorbance to the nitrite standard curve.
-
3. Protocol for eNOS Phosphorylation Analysis (Western Blot)
-
Materials:
-
HUVECs cultured in 6-well plates.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Primary antibodies: anti-phospho-eNOS (Ser1177), anti-total-eNOS, anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Seed HUVECs in 6-well plates and grow to confluency.
-
Serum-starve the cells for 2 hours.
-
Treat the cells with various concentrations of this compound (e.g., 20, 100 nM) or vehicle control for a specified time (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-eNOS and total-eNOS overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-eNOS signal to the total-eNOS signal to determine the relative phosphorylation level. Use β-actin as a loading control.
-
Experimental Workflow for a Typical Study
References
Application Notes and Protocols for Western Blot Analysis Following Org OD 02-0 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting Western blot analysis to investigate the cellular effects of Org OD 02-0, a specific agonist of the membrane progesterone receptor α (mPRα). This document outlines the key signaling pathways affected by this compound, presents a summary of expected changes in protein expression and phosphorylation, and offers a detailed protocol for performing Western blot analysis.
Introduction to this compound
This compound is a potent and selective agonist for the membrane progesterone receptor α (mPRα), a member of the progestin and adipoQ receptor (PAQR) family.[1][2] Unlike the classical nuclear progesterone receptors (nPRs), mPRα is localized to the plasma membrane and mediates rapid, non-genomic cellular responses.[3][4] Treatment with this compound has been shown to activate several intracellular signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, and to modulate cAMP levels.[1][3][] These signaling events can influence a variety of cellular processes, such as cell survival, proliferation, migration, and apoptosis.[][6][7]
Key Signaling Pathways Activated by this compound
This compound initiates signaling by binding to mPRα, which is often coupled to an inhibitory G protein (Gαi).[4][6] This interaction triggers downstream signaling cascades that can be investigated using Western blot analysis.
MAPK/ERK Pathway
Activation of the MAPK/ERK pathway is a common downstream effect of this compound treatment.[1][3][] This can lead to the phosphorylation and activation of ERK1/2, which in turn can regulate the activity of various transcription factors and cellular proteins.
PI3K/Akt Pathway
The PI3K/Akt pathway is another critical signaling route activated by this compound.[3][] This pathway is central to cell survival and inhibition of apoptosis. Upon activation, Akt (also known as Protein Kinase B) is phosphorylated, leading to the regulation of downstream targets involved in cell survival.
cAMP/PKA Pathway
In some cell types, this compound, through mPRα and Gαi, can lead to a decrease in intracellular cyclic AMP (cAMP) levels.[6][8] This reduction in cAMP inhibits the activity of Protein Kinase A (PKA), which can affect the phosphorylation of downstream targets like CREB and β-catenin.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Progesterone increases nitric oxide synthesis in human vascular endothelial cells through activation of membrane progesterone receptor-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 6. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 7. karger.com [karger.com]
- 8. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
Application Notes: Calcium Imaging with Org OD 02-0 Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org OD 02-0 is a potent and selective agonist for the membrane progesterone receptor α (mPRα), a member of the progestin and adipoQ receptor (PAQR) family.[1][2] Unlike nuclear progesterone receptors that primarily regulate gene transcription, mPRα mediates rapid, non-genomic signaling events at the cell surface.[2][3] Activation of mPRα by this compound has been shown to influence a variety of cellular processes, including the modulation of intracellular calcium ([Ca²⁺]i) levels.[4][5] This document provides detailed application notes and protocols for studying the effects of this compound on intracellular calcium dynamics using fluorescent imaging techniques.
Calcium imaging is a widely used technique to visualize and quantify changes in [Ca²⁺]i in real-time.[6][7] By employing fluorescent calcium indicators, researchers can monitor the signaling cascades initiated by the activation of G-protein coupled receptors (GPCRs) like mPRα.[8][9] These methods are crucial for dissecting the signaling pathways involved in mPRα function and for screening compounds that modulate this receptor's activity.
Mechanism of Action: this compound and Calcium Signaling
This compound binding to mPRα typically initiates a signaling cascade through an inhibitory G-protein (Gi).[4][10] This activation can lead to a decrease in cytosolic calcium levels through several proposed mechanisms:
-
Inhibition of Calcium Influx: In some cell types, such as vascular smooth muscle cells, this compound has been shown to block rapid increases in intracellular calcium, suggesting an inhibition of calcium channels.[5][11]
-
Enhanced Sarcoplasmic Reticulum (SR) Calcium Uptake: Studies have demonstrated that this compound can increase the activity of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA), which pumps calcium from the cytosol into the SR, thereby lowering cytosolic calcium concentrations.[4][12][13]
The downstream signaling pathways implicated in these effects often involve the activation of Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt pathways.[4][5]
Data Presentation: Quantitative Effects of this compound on Calcium Signaling
The following table summarizes the observed effects of this compound on calcium signaling from various studies.
| Cell Type | This compound Concentration | Calcium Indicator | Observed Effect on Cytosolic Ca²⁺ | Reference |
| Human Vascular Smooth Muscle Cells | 100 nM | Fura-2 AM | Blocked prostaglandin F2α-induced rapid increase in [Ca²⁺]i.[5][11] | [5][11] |
| Human Vascular Smooth Muscle Cells | 20 nM | Not Specified | Significantly increased Ca²⁺ levels in the sarcoplasmic reticulum, leading to decreased cytosolic Ca²⁺ and muscle relaxation.[4] | [4][10][13] |
| Human T cells | 0-20 µM | Fura-2 AM | Suppressed Ca²⁺ influx in PHA-stimulated T cells. | Not directly cited. |
Experimental Protocols
This section provides a detailed protocol for a typical calcium imaging experiment to assess the effect of this compound stimulation on intracellular calcium levels using the fluorescent indicator Fura-2 AM.
Materials
-
Cells expressing mPRα (e.g., human vascular smooth muscle cells, or a suitable transfected cell line)
-
Cell culture medium
-
This compound (Tocris, Cayman Chemical, etc.)
-
Fura-2 AM (Thermo Fisher Scientific, Abcam, etc.)[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)[14]
-
Pluronic F-127 (20% solution in DMSO)[15]
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer[15]
-
Probenecid (optional, to prevent dye leakage)[15]
-
Ionomycin (for positive control)
-
EGTA (for chelation of extracellular calcium, if needed)
-
Fluorescence microscope equipped for ratiometric imaging (with excitation wavelengths of 340 nm and 380 nm and emission at 510 nm)[14]
-
Image acquisition and analysis software
Protocol
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips suitable for microscopy 24-48 hours prior to the experiment to achieve 70-80% confluency.[6]
-
-
Fura-2 AM Loading Solution Preparation:
-
Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO.[14]
-
For a 2 µM working solution, mix 2 µL of the 1 mM Fura-2 AM stock with 1 mL of HBSS.
-
To aid in dye solubilization, add an equal volume of 20% Pluronic F-127 to the Fura-2 AM stock solution before diluting in HBSS.[15]
-
If using, add probenecid to the final loading solution (final concentration 1-2.5 mM).
-
-
Cell Loading:
-
Wash the cells twice with pre-warmed HBSS.[6]
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.[1] The optimal loading time and dye concentration may need to be determined empirically for each cell type.[16]
-
After incubation, wash the cells twice with HBSS to remove extracellular dye.[6]
-
Incubate the cells for an additional 30 minutes in HBSS to allow for complete de-esterification of the Fura-2 AM.
-
-
Calcium Imaging:
-
Mount the coverslip or dish onto the microscope stage.
-
Acquire a baseline fluorescence signal by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm. The ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380) is proportional to the intracellular calcium concentration.[1]
-
Record the baseline for a few minutes to ensure a stable signal.
-
Add this compound to the imaging buffer at the desired final concentration. To observe a potential inhibitory effect, it may be necessary to first stimulate the cells with an agent that increases intracellular calcium (e.g., a GPCR agonist like prostaglandin F2α) and then add this compound.
-
Continue recording the F340/F380 ratio to monitor changes in intracellular calcium in response to this compound stimulation.
-
At the end of the experiment, a positive control can be performed by adding a calcium ionophore like ionomycin to determine the maximum fluorescence ratio (Rmax). Subsequently, a calcium-free buffer containing EGTA can be added to determine the minimum fluorescence ratio (Rmin). These values can be used to calibrate the fluorescence ratio to absolute calcium concentrations.[14]
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Calculate the F340/F380 ratio for each ROI over time.
-
Plot the change in the fluorescence ratio or the calculated intracellular calcium concentration as a function of time.
-
Visualizations
This compound Signaling Pathway
Caption: Signaling pathway of this compound via mPRα.
Experimental Workflow for Calcium Imaging
References
- 1. moodle2.units.it [moodle2.units.it]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Role of mPRα (PAQR7) in progesterone-induced Ca2+ decrease in human vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brainvta.tech [brainvta.tech]
- 7. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using Calcium Imaging as a Readout of GPCR Activation | Springer Nature Experiments [experiments.springernature.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. jme.bioscientifica.com [jme.bioscientifica.com]
- 12. Involvement of sarco/endoplasmic reticulum Ca2 +-ATPase (SERCA) in mPRα (PAQR7)-mediated progesterone induction of vascular smooth muscle relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ionbiosciences.com [ionbiosciences.com]
- 16. docs.aatbio.com [docs.aatbio.com]
Troubleshooting & Optimization
Navigating Solubility Challenges with Org OD 02-0: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for overcoming solubility issues encountered with Org OD 02-0, a selective membrane progesterone receptor α (mPRα) agonist. Below you will find frequently asked questions (FAQs) and detailed troubleshooting protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a potent and selective agonist for the membrane progesterone receptor α (mPRα), making it a valuable tool for studying non-genomic steroid signaling pathways. However, its hydrophobic nature presents a significant challenge as it is poorly soluble in aqueous solutions, which can impact its bioavailability and efficacy in in vitro and in vivo experiments.
Q2: What are the recommended solvents for dissolving this compound?
Based on available data, Dimethyl Sulfoxide (DMSO) is the primary recommended solvent for this compound.[1] Ethanol can also be used, but the solubility is significantly lower. For most cell culture applications, a concentrated stock solution in DMSO is prepared first and then diluted to the final working concentration in the aqueous culture medium.
Q3: I'm still having trouble dissolving this compound even in DMSO. What can I do?
Complete dissolution of this compound, even in DMSO, may require additional physical methods. Gentle warming and sonication are often necessary to break down compound aggregates and facilitate solvation.[1] It is also crucial to use high-purity, anhydrous DMSO, as the presence of water can significantly reduce the solubility of hydrophobic compounds.
Q4: What is the maximum recommended concentration of DMSO in my cell culture experiments?
High concentrations of DMSO can be toxic to cells. It is a common practice in cell culture to keep the final concentration of DMSO below 0.5% (v/v), and ideally at or below 0.1%, to minimize any potential off-target effects. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Troubleshooting Guide: Dissolving this compound for Experimental Use
This section provides detailed protocols for preparing this compound solutions to minimize solubility issues and ensure consistent experimental results.
Quantitative Solubility Data
For ease of comparison, the known solubility of this compound in common laboratory solvents is summarized in the table below. Please note that these values are approximate and can be influenced by factors such as temperature, solvent purity, and the presence of moisture.
| Solvent | Solubility (mg/mL) | Solubility (mM) | Notes |
| DMSO | 24 | 73.51 | Requires sonication and warming for complete dissolution. Use of newly opened, anhydrous DMSO is recommended.[1] |
| Ethanol | 3.3 | 10.11 | Requires sonication and warming.[1] |
| Water | Insoluble | Insoluble | |
| PBS (pH 7.4) | Insoluble | Insoluble |
Experimental Protocols
1. Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 326.47 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
-
Water bath set to 37°C
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.26 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO for every 3.26 mg of this compound.
-
Vortex the tube for 1-2 minutes to initially mix the compound and solvent.
-
Place the tube in a water bath sonicator. Sonicate for 10-15 minutes. The ultrasonic waves will help to break up any clumps of the compound.
-
After sonication, transfer the tube to a 37°C water bath for 15-20 minutes. Intermittently vortex the tube during this time.
-
Visually inspect the solution to ensure that all of the solid has dissolved and the solution is clear. If particulates are still visible, repeat steps 4 and 5.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
2. Preparation of Working Solutions for Cell Culture
This protocol describes the serial dilution of the DMSO stock solution to prepare a working solution for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentration. It is recommended to perform at least one intermediate dilution step to ensure accuracy.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, first prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 990 µL of cell culture medium.
-
Then, prepare the final 10 µM working solution by adding 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium.
-
Gently mix the working solution by pipetting up and down.
-
Use the freshly prepared working solution immediately for your experiments. Do not store diluted aqueous solutions of this compound.
Signaling Pathways and Experimental Workflows
Understanding the Mechanism of Action
This compound exerts its biological effects by selectively binding to and activating mPRα. This receptor is coupled to an inhibitory G-protein (Gi).[2][3] Upon activation by this compound, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] This reduction in cAMP can subsequently modulate the activity of Protein Kinase A (PKA) and its downstream targets, including the transcription factors CREB and β-catenin.[4] Furthermore, activation of mPRα by this compound has been shown to stimulate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, specifically the ERK1/2 pathway.[1][2][4]
Experimental Workflow for Investigating this compound Effects
The following diagram illustrates a typical experimental workflow for researchers investigating the cellular effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 3. Expression of membrane progesterone receptors (mPRs) in rat peripheral glial cell membranes and their potential role in the modulation of cell migration and protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
Best solvent for dissolving Org OD 02-0.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and dissolution of Org OD 02-0.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO). It can also be dissolved in Ethanol, although at a lower concentration.[1][2]
Q2: What is the maximum concentration I can achieve with the recommended solvents?
A2: You can achieve a concentration of up to 24 mg/mL in DMSO and 3.3 mg/mL in Ethanol.[1][2] It is important to note that assisting the dissolution process with ultrasonication and warming is recommended for both solvents.[1][2]
Q3: I am having trouble dissolving this compound in DMSO. What could be the issue?
A3: Difficulty in dissolving this compound in DMSO can be due to the hygroscopic nature of DMSO, which means it readily absorbs moisture from the air. This absorbed water can significantly reduce the solubility of the product.[1][2] To avoid this, it is highly recommended to use newly opened, anhydrous DMSO for the preparation of your stock solution.
Q4: Are there any other potential solvents for this compound?
A4: While DMSO and Ethanol are the primary recommended solvents, Dimethylformamide (DMF) may also be a viable option.[3] However, specific solubility data for DMF is not as readily available, so it is advisable to test it on a small scale first.
Q5: How should I prepare a stock solution of this compound?
A5: To prepare a stock solution, weigh the desired amount of this compound and add the appropriate volume of the chosen solvent (e.g., DMSO). To aid dissolution, it is recommended to use an ultrasonic bath and gentle warming.[1][2] For detailed steps, please refer to the Experimental Protocol section.
Q6: How should I store the this compound stock solution?
A6: Once prepared, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store the solution at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is acceptable.[1]
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration | Molarity (approx.) | Notes |
| DMSO | 24 mg/mL | 73.51 mM | Ultrasonic and warming recommended. Use newly opened DMSO.[1][2] |
| Ethanol | 3.3 mg/mL | 10.11 mM | Ultrasonic and warming recommended.[1][2] |
Molecular Weight of this compound: 326.47 g/mol [1][4][]
Experimental Protocols
Protocol for Dissolving this compound
This protocol outlines the steps for dissolving this compound to prepare a stock solution.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), newly opened
-
Sterile, conical-bottom polypropylene tubes
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic water bath
-
Water bath or heating block set to 37°C
Procedure:
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder and transfer it to a sterile polypropylene tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube to achieve the desired concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to your weighed compound).
-
Initial Mixing: Briefly vortex the tube to disperse the powder in the solvent.
-
Ultrasonication: Place the tube in an ultrasonic water bath for 5-10 minutes to aid in dissolution.
-
Warming: If the compound is not fully dissolved, place the tube in a 37°C water bath or heating block for 5-10 minutes. Periodically vortex the tube during this time.
-
Visual Inspection: Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Mandatory Visualization
Troubleshooting Workflow for Dissolving this compound
Caption: Troubleshooting workflow for dissolving this compound.
References
Technical Support Center: Org OD 02-0 Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of Org OD 02-0. Adherence to these guidelines is critical for ensuring the compound's integrity and obtaining reliable experimental results.
Summary of Storage and Stability Data
The following tables summarize the recommended storage conditions for this compound in both solid and solution forms. These recommendations are based on information provided by commercial suppliers. For critical applications, it is advisable to perform in-house stability assessments.
Table 1: Storage Conditions for Solid this compound
| Condition | Temperature | Duration | Notes |
| Long-term Storage | -20°C | 3 years | |
| Short-term Storage | 4°C | 2 years | |
| Shipping | Room Temperature | A few days | Stable for the duration of typical shipping times. |
Table 2: Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Solvent | Recommendations |
| -80°C | 6 months | DMSO | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | DMSO | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Detailed, publicly available experimental protocols for forced degradation or comprehensive stability-indicating assays specifically for this compound are limited. However, general protocols for steroid hormone stability testing can be adapted. These typically involve subjecting the compound to stress conditions and analyzing its purity and degradation over time, often by High-Performance Liquid Chromatography (HPLC).
General Protocol for a Forced Degradation Study:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate solvent such as DMSO.
-
Stress Conditions: Aliquot the stock solution and expose it to various stress conditions, including:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24-48 hours.
-
Thermal Degradation: 80°C for 48-72 hours (for solid compound and solution).
-
Photostability: Expose to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Sample Analysis: At specified time points, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A C18 reverse-phase column is often suitable for steroid analysis. The mobile phase composition would need to be optimized to achieve good separation of the parent compound from any degradation products.
-
Data Evaluation: Quantify the amount of remaining this compound and any major degradation products. Calculate the percentage of degradation.
Troubleshooting Guide and FAQs
This section addresses common issues that researchers may encounter during the handling and use of this compound.
Frequently Asked Questions (FAQs):
-
What is the recommended solvent for preparing this compound stock solutions? DMSO is the most commonly recommended solvent for preparing stock solutions of this compound.
-
Can I store my this compound stock solution at 4°C? It is not recommended to store stock solutions at 4°C for extended periods. For short-term storage (up to one month), -20°C is acceptable, and for long-term storage (up to six months), -80°C is recommended to maintain stability.
-
Is it necessary to aliquot my stock solution? Yes, it is highly recommended to prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
-
My compound has been at room temperature for a week. Is it still usable? While this compound is stable at room temperature for a few days during shipping, prolonged exposure to ambient temperatures is not recommended.[1] For critical experiments, it is advisable to use a fresh vial of the compound.
-
How should I protect this compound from degradation? Store the compound as recommended, protect it from light and heat, and avoid contact with strong oxidizing agents.
Troubleshooting Common Issues:
-
Issue: Inconsistent or lower-than-expected activity in my experiments.
-
Possible Cause: Compound degradation due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify that the compound has been stored at the correct temperature and protected from light.
-
Ensure that stock solutions have not been subjected to multiple freeze-thaw cycles.
-
Prepare a fresh stock solution from a new vial of the compound.
-
Consider analyzing the purity of your stock solution by HPLC if the problem persists.
-
-
-
Issue: Precipitate observed in my stock solution after thawing.
-
Possible Cause: The solubility of the compound may be limited at lower temperatures.
-
Troubleshooting Steps:
-
Gently warm the vial to room temperature and vortex to redissolve the precipitate.
-
If the precipitate does not dissolve, sonication may be carefully applied.
-
Ensure that the concentration of your stock solution does not exceed the solubility limit of the solvent.
-
-
Visual Guides
Diagram 1: Recommended Storage and Handling Workflow for this compound
Caption: Workflow for proper storage and handling of this compound.
Diagram 2: Troubleshooting Logic for Inconsistent Experimental Results
Caption: Troubleshooting guide for unexpected experimental outcomes.
References
Technical Support Center: Optimizing Organoid Incubation Time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize organoid incubation time for maximal experimental response, particularly focusing on early-stage organoid development.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for early-stage organoids (e.g., "Org OD 02-0") before initiating an assay?
A1: The optimal incubation time is not fixed and depends on several factors, including the organoid type, seeding density, the specific assay being performed, and the experimental endpoint. Generally, organoids should be allowed to form stable, 3D structures before treatment. For many applications, this can range from 3 to 7 days post-seeding. It is crucial to establish a consistent timeline for organoid growth prior to drug incubation to ensure reproducibility.[1]
Q2: How does incubation time affect the response of organoids to drug treatment?
A2: Incubation time can significantly impact drug response. Longer incubation times (e.g., 72 hours) may reveal higher sensitivity and lower variability in viability assays compared to shorter durations (e.g., 24 or 48 hours). However, extended culture can also lead to the development of necrotic cores in larger organoids, which can confound results. Therefore, the treatment duration should be optimized for each specific drug and organoid model.
Q3: Can I use organoids of varying sizes in my experiments?
A3: Variability in organoid size is a common challenge and can impact the reproducibility of drug screening assays.[2][3] It is recommended to use organoids of a consistent size for experiments.[2] This can be achieved through techniques like manual selection or by optimizing seeding density to produce more uniform cultures. Some systems allow for the isolation of single organoids based on size to improve well-to-well reproducibility.[2]
Q4: How often should the culture medium be changed during the initial incubation period?
A4: For most organoid cultures, the medium should be replenished every 2-3 days to ensure an adequate supply of nutrients and growth factors. For long-term cultures, this frequency helps maintain organoid viability and function.
Q5: What is the role of ROCK inhibitors like Y-27632 in the initial incubation phase?
A5: ROCK inhibitors (e.g., Y-27632) are often included in the culture medium, especially after thawing or single-cell passaging, to improve cell survival and recovery.[4] It is typically used for the first few days of culture to prevent anoikis (a form of programmed cell death).[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in organoid size and number | - Inconsistent seeding density.- Uneven distribution of cells in the extracellular matrix (ECM).- "Batch effect" where organoids made at different times show high variability.[5] | - Optimize and standardize the initial cell seeding density.- Ensure thorough mixing of cells with the ECM before plating.- For single-cell passaging, use a cell counter for accurate seeding.- Manually select organoids of a similar size for experiments to reduce variability. |
| Poor organoid formation or viability | - Suboptimal culture conditions (medium, ECM).- Low initial cell viability.- Contamination (e.g., mycoplasma). | - Ensure all media components and ECM are of high quality and used at the correct concentrations.[3]- Use a ROCK inhibitor (e.g., Y-27632) after thawing or passaging to enhance cell survival.[4]- Regularly test for contamination. |
| Organoids detaching from the ECM dome | - Pipetting medium directly onto the domes.- ECM domes are too small or not fully polymerized. | - When changing the medium, add it gently to the side of the well to avoid disturbing the domes.[6]- Ensure the plate is inverted during the initial ECM polymerization in the incubator for 15-30 minutes to facilitate dome formation.[4][7] |
| Development of a dark, necrotic core | - Organoids have grown too large, limiting nutrient and oxygen diffusion to the center.[3] | - Passage organoids before they become too large and the lumen appears dark.[6]- Optimize the duration of the experiment to be completed before significant necrosis occurs.- Consider using microfluidic devices or organoids-on-a-chip to improve nutrient supply.[3] |
| Inconsistent drug screening results | - Variability in organoid size and number between wells.[2]- Drug incubation time is not optimal.- Heterogeneous response of organoids to treatment.[1] | - Standardize organoid size and seeding density across all wells.[2][8]- Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal drug incubation time.[9]- Utilize high-content imaging to assess cell viability at the individual organoid level, which can reveal heterogeneous responses.[1] |
Quantitative Data Summary
The following tables summarize hypothetical data based on common experimental outcomes when optimizing incubation time for drug screening assays.
Table 1: Effect of Drug Incubation Time on IC50 Values for Compound X in Colon Organoids
| Incubation Time (hours) | IC50 (µM) | Standard Deviation (µM) |
| 24 | 15.2 | 3.5 |
| 48 | 8.7 | 1.2 |
| 72 | 5.1 | 0.8 |
This table illustrates that longer incubation times can lead to lower IC50 values, indicating a more potent response, and reduced variability.
Table 2: Impact of Initial Seeding Density and Incubation Time on Organoid Viability Assay Variability
| Seeding Density (cells/well) | Incubation Time (hours) | Median % Coefficient of Variation (%CV) |
| 5,000 | 48 | 28% |
| 5,000 | 72 | 19% |
| 10,000 | 48 | 25% |
| 10,000 | 72 | 15% |
This table suggests that a higher seeding density and longer incubation time can result in lower variability between technical replicates in a viability assay.[9]
Detailed Experimental Protocols
Protocol 1: General Organoid Seeding and Initial Incubation
-
Preparation: Pre-warm a multi-well culture plate in a 37°C incubator for at least 60 minutes.[4] Thaw extracellular matrix (ECM) on ice.
-
Cell Suspension: Prepare a single-cell suspension or small cell aggregates from your source tissue or existing organoid culture. Count viable cells using a hemocytometer or automated cell counter.[1]
-
ECM Embedding: Resuspend the cell pellet in cold ECM at the desired seeding density.
-
Plating Domes: Dispense 20-50 µL droplets of the cell-ECM mixture into the pre-warmed plate to form domes.
-
Polymerization: Invert the plate and place it in a 37°C incubator for 15-30 minutes to allow the ECM to polymerize.[4][10]
-
Medium Addition: Carefully add pre-warmed complete growth medium (optionally supplemented with a ROCK inhibitor like Y-27632) to each well by pipetting against the side of the well.[4]
-
Incubation: Culture the organoids at 37°C and 5% CO2. Change the medium every 2-3 days. Monitor organoid formation and growth daily using a brightfield microscope.[4] Organoids should be visible within 2 to 7 days.[4]
Protocol 2: Organoid Viability Assay (e.g., CellTiter-Glo® 3D)
-
Plate Equilibration: Remove the 96-well or 384-well plate containing organoids from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[11][12]
-
Reagent Preparation: Prepare the viability assay reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.
-
Reagent Addition: Add a volume of the viability reagent equal to the volume of culture medium in each well.[11]
-
Lysis and Signal Stabilization: Place the plate on a plate shaker for 5 minutes to induce cell lysis and mix the contents.[11] Incubate at room temperature for an additional 25-30 minutes, protected from light, to stabilize the luminescent signal.[11][12]
-
Luminescence Reading: Transfer the contents to an opaque-walled plate suitable for luminescence readings to prevent well-to-well crosstalk.[11] Measure the luminescence using a plate reader.
Visual Guides
Experimental Workflow for Optimizing Incubation Time
References
- 1. Protocol for drug screening of patient-derived tumor organoids using high-content fluorescent imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reproducible Drug Screening Assays Using Single Organoids [worldwide.promega.com]
- 3. Strategies to overcome the limitations of current organoid technology - engineered organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atcc.org [atcc.org]
- 5. Generation and long-term culture of advanced cerebral organoids for studying later stages of neural development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. Establishment and Culture of Human Intestinal Organoids Derived from Adult Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organoid viability assay [bio-protocol.org]
- 12. Guidelines for Manufacturing and Application of Organoids: Heart - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cellular Responses to Org OD 02-0
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a lack of cellular response to Org OD 02-0.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected cellular response after treating our cells with this compound. What are the potential reasons for this?
A1: A lack of cellular response to this compound, a selective membrane progesterone receptor α (mPRα) agonist, can stem from several factors. These can be broadly categorized into issues with the compound itself, the cell culture system, or the experimental protocol. Systematically investigating these areas will help pinpoint the source of the problem.
Q2: How can we verify the integrity and activity of our this compound compound?
A2: Ensuring the quality of your this compound is a critical first step. Consider the following:
-
Proper Storage: this compound stock solutions should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[1]
-
Solubility: Ensure the compound is fully dissolved in an appropriate solvent, such as DMSO, before diluting it in your cell culture medium.[2] Incomplete dissolution can lead to a lower effective concentration.
-
Source and Purity: Verify the purity and identity of the compound from the supplier. If in doubt, consider obtaining a fresh batch or having the compound's identity confirmed analytically.
Q3: What cell-related factors could contribute to a lack of response to this compound?
A3: The characteristics of your cell line are crucial for a successful experiment.
-
mPRα Expression: The primary target of this compound is the membrane progesterone receptor α (mPRα).[1][3] Verify that your cell line expresses mPRα at sufficient levels. This can be checked via RT-qPCR, Western blot, or immunocytochemistry. For example, SH-SY5Y cells have been shown to have significantly higher mPRα expression compared to the nuclear progesterone receptor (PR).[4]
-
Cell Health and Confluency: Ensure your cells are healthy, within a low passage number, and at an appropriate confluency as recommended for your specific cell line and assay.[5] Over-confluent or unhealthy cells may not respond optimally.
-
Mycoplasma Contamination: Mycoplasma contamination can alter cellular responses and should be routinely checked for.
Q4: Could our experimental setup be the reason for the null result?
A4: Suboptimal experimental design can mask a true cellular response.
-
Concentration and Incubation Time: The effective concentration of this compound can vary between cell types and the endpoint being measured. Concentrations ranging from the low nanomolar (e.g., 20 nM) to micromolar have been used in various studies.[6][] Incubation times can also range from minutes for rapid signaling events to hours or days for changes in gene expression or cell proliferation.[][8] It is advisable to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system.
-
Assay Sensitivity: The assay used to measure the cellular response must be sensitive enough to detect the expected change. For instance, when measuring changes in protein phosphorylation, ensure that your antibodies are specific and that your detection method is sufficiently sensitive.[5]
-
Serum in Media: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of compounds. Consider reducing the serum concentration or using serum-free media during the treatment period, if compatible with your cell line.
Troubleshooting Workflow
If you are not observing the expected cellular response to this compound, follow this logical troubleshooting workflow to identify the potential issue.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 33.9 nM | mPRα binding | [1][3] |
| Effective Concentration | 20 nM | Increased nitric oxide production | Human Umbilical Vein Endothelial Cells (HUVECs) |
| Effective Concentration | 50 - 100 nM | Upregulation of decidualization markers | Human Endometrial Stromal Cells |
| Effective Concentration | 100 nM | Inhibition of Src and FAK phosphorylation | HUVECs |
| Observed Effect | Inhibition of prolactin (PRL) secretion | Rat pituitary cells / GH3 cell line | [1][9] |
| Observed Effect | Activation of MAPK activity | Multiple cell types | [1][10] |
| Observed Effect | Increased mitochondrial membrane potential | MB468 cells | [11] |
Signaling Pathway of this compound
This compound acts as a specific agonist for the membrane progesterone receptor α (mPRα). Its binding initiates a rapid, non-genomic signaling cascade, often involving the activation of G proteins and downstream kinase pathways such as the MAPK/ERK and PI3K/Akt pathways.
Experimental Protocols
Protocol 1: Assessment of Nitric Oxide (NO) Production in HUVECs
This protocol is adapted from studies investigating the effect of this compound on endothelial nitric oxide synthase (eNOS) activity.[6]
-
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate endothelial cell growth medium.
-
Cell Seeding: Seed HUVECs in 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Starvation (Optional): Prior to treatment, you may starve the cells in serum-free medium for 2-4 hours to reduce background signaling.
-
Treatment: Prepare working solutions of this compound in serum-free medium. A final concentration of 20 nM is a good starting point.[6] Include a vehicle control (e.g., DMSO diluted to the same final concentration as in the this compound treated wells). Treat the cells for 30-60 minutes.
-
NO Measurement: Measure nitric oxide production using a commercially available Griess reagent kit or a fluorescent NO indicator dye according to the manufacturer's instructions.
-
Data Analysis: Quantify the amount of NO produced and compare the results from this compound treated cells to the vehicle control.
Protocol 2: Analysis of Prolactin (PRL) Secretion from Pituitary Cells
This protocol is based on experiments demonstrating the inhibitory effect of this compound on prolactin release.[9][12]
-
Cell Culture: Use a suitable pituitary cell line (e.g., GH3 cells) or primary pituitary cells. Culture them in the recommended medium.
-
Cell Seeding: Plate the cells in 24-well plates.
-
Pre-incubation: Wash the cells with serum-free medium and pre-incubate for 1-2 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 10-100 nM) or a vehicle control in fresh serum-free medium for a defined period (e.g., 30 minutes).[12]
-
Sample Collection: Collect the culture medium from each well.
-
PRL Measurement: Measure the concentration of prolactin in the collected medium using a specific radioimmunoassay (RIA) or ELISA kit.
-
Data Normalization: After collecting the medium, lyse the cells and determine the total protein content in each well to normalize the PRL secretion values.
-
Data Analysis: Express the results as the amount of PRL secreted per mg of total cell protein and compare the treated groups to the vehicle control.
General Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (10-Ethenyl-19-norprogesterone) | Progesterone Receptor | 13258-85-0 | Invivochem [invivochem.com]
- 3. ebiohippo.com [ebiohippo.com]
- 4. Frontiers | Progesterone exerts a neuroprotective action in a Parkinson’s disease human cell model through membrane progesterone receptor α (mPRα/PAQR7) [frontiersin.org]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. journals.physiology.org [journals.physiology.org]
- 8. jme.bioscientifica.com [jme.bioscientifica.com]
- 9. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 10. karger.com [karger.com]
- 11. axonmedchem.com [axonmedchem.com]
- 12. erc.bioscientifica.com [erc.bioscientifica.com]
Preventing degradation of Org OD 02-0 in experimental setup.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of Org OD 02-0 to prevent its degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound (also known as 10-Ethenyl-19-norprogesterone) is a potent and selective agonist for the membrane progesterone receptor α (mPRα), with an IC50 of 33.9 nM.[1] It is frequently used in research to investigate the non-genomic signaling pathways of progesterone.
Q2: What is the primary mechanism of action for this compound?
This compound selectively binds to and activates mPRα, initiating rapid, non-genomic signaling cascades within the cell. This is distinct from the genomic actions mediated by nuclear progesterone receptors.[2][3]
Q3: Which signaling pathways are activated by this compound?
This compound has been shown to activate several key signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.[4][5][6] Activation of these pathways is linked to its observed effects, such as neuroprotection and regulation of cell survival.[4][5][7]
Troubleshooting Guide: Preventing Degradation
Q4: My experimental results with this compound are inconsistent. Could the compound be degrading?
Inconsistent results are a common indicator of compound instability. The following sections address potential sources of this compound degradation and provide solutions.
Q5: How should I properly store the this compound stock solution to prevent degradation?
Proper storage is critical for maintaining the stability of this compound. Repeated freeze-thaw cycles can lead to product inactivation.[1]
-
Recommendation: Upon receiving, prepare aliquots of your stock solution in an appropriate solvent and store them at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1] This minimizes the number of freeze-thaw cycles for the bulk of your compound.
Q6: What is the stability of this compound in working solutions at room temperature or 37°C?
While specific data on the stability of this compound at room temperature or 37°C in working media is not extensively published, steroid-based compounds can be susceptible to degradation over time, especially in aqueous solutions.
-
Recommendation: Prepare fresh working solutions from your frozen aliquots for each experiment. Avoid storing diluted solutions for extended periods, especially at physiological temperatures. It is best practice to add the compound to your experimental system immediately after dilution. For time-course experiments longer than a few hours, consider the potential for degradation and, if possible, replenish the compound.
Q7: Could the solvent I'm using be causing degradation of this compound?
The choice of solvent is important for dissolving this compound and maintaining its stability.
-
Recommendation: Refer to the manufacturer's datasheet for recommended solvents (e.g., DMSO, ethanol). Ensure the solvent is of high purity and anhydrous, as contaminants and water can promote degradation of dissolved compounds.
Q8: Is this compound sensitive to light?
Many complex organic molecules, including some steroids, can be sensitive to light (photosensitive), which can lead to degradation.
Data Summary
Table 1: Storage and Stability of this compound Stock Solutions
| Storage Temperature | Recommended Duration | Key Consideration |
| -80°C | Up to 6 months | Optimal for long-term storage. |
| -20°C | Up to 1 month | Suitable for short-term storage. |
Data sourced from MedChemExpress product information.[1]
Experimental Protocols
General Protocol for Treating Cultured Cells with this compound
This protocol provides a general workflow for treating adherent cell cultures with this compound.
-
Prepare Stock Solution:
-
Dissolve this compound powder in a suitable solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM).
-
Aliquot the stock solution into small volumes in light-protective tubes and store at -80°C.
-
-
Cell Culture:
-
Plate your cells of interest at the desired density in a multi-well plate and culture under standard conditions until they reach the desired confluency.
-
-
Prepare Working Solution:
-
On the day of the experiment, thaw a fresh aliquot of the this compound stock solution.
-
Prepare a series of dilutions of the stock solution in your cell culture medium to achieve the final desired concentrations for your experiment. It is important to ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments, including the vehicle control, and is non-toxic to the cells.
-
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Add the medium containing the different concentrations of this compound (and a vehicle control) to the respective wells.
-
Incubate the cells for the desired experimental duration (e.g., for short-term signaling studies, this could be minutes to hours).
-
-
Downstream Analysis:
-
Following incubation, process the cells for your intended downstream analysis (e.g., Western blotting for protein phosphorylation, RNA extraction for gene expression analysis, or cell viability assays).
-
Visualizations
Caption: Signaling pathways activated by this compound binding to mPRα.
Caption: Recommended experimental workflow for using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jme.bioscientifica.com [jme.bioscientifica.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Progesterone exerts a neuroprotective action in a Parkinson’s disease human cell model through membrane progesterone receptor α (mPRα/PAQR7) [frontiersin.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. karger.com [karger.com]
Org OD 02-0 and Membrane Progesterone Receptor Interactions: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions (FAQs) regarding the interaction of the selective membrane progesterone receptor (mPR) agonist, Org OD 02-0, with various mPR subtypes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and for which membrane progesterone receptor is it most specific?
This compound (also known as 10-Ethenyl-19-norprogesterone) is a synthetic steroid that acts as a selective agonist for membrane progesterone receptors (mPRs).[1][2][3] It exhibits high binding affinity for mPRα and is often used to investigate mPRα-specific signaling pathways.[1][4] Unlike progesterone, this compound shows little to no agonist activity for the nuclear progesterone receptor (nPR), making it a valuable tool to distinguish between genomic and non-genomic progesterone actions.[2][5]
Q2: Does this compound interact with other mPR subtypes besides mPRα?
Yes, while this compound is most commonly characterized as an mPRα agonist, studies have shown it also interacts with other mPR subtypes, including mPRβ, mPRδ, and mPRε.[4][6] It is reported to be an agonist for both mPRα and mPRβ.[6] Furthermore, it demonstrates high binding affinity to mPRδ and mPRε, where it also acts as an agonist.[4]
Q3: What are the known signaling pathways activated by this compound through different mPRs?
The signaling pathways activated by this compound vary depending on the mPR subtype it interacts with:
-
mPRα: Activation of mPRα by this compound typically involves the coupling to an inhibitory G-protein (Gi). This leads to a decrease in intracellular cyclic AMP (cAMP) levels and the activation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[1][7][8]
-
mPRβ: this compound is considered an agonist for mPRβ, and its activation is implicated in processes like the decidualization of endometrial stromal cells.[6][9]
-
mPRδ and mPRε: In contrast to mPRα, this compound binding to mPRδ and mPRε leads to the activation of a stimulatory G-protein (Gs).[4] This results in an increase in adenylyl cyclase activity and a subsequent rise in intracellular cAMP levels.[4]
Quantitative Data Summary
The following table summarizes the available quantitative data for the interaction of this compound with various receptors.
| Receptor | Ligand | IC50 | Kd | Relative Binding Affinity (RBA) | Cell Type/System | Reference |
| mPRα | This compound | 33.9 nM | - | >100% (compared to progesterone) | Human mPRα expressed in cells | [5] |
| mPRα | This compound | ~5 x 10⁻⁸ M | - | - | PG cells | [10] |
| mPRδ | This compound | High Affinity | - | High | mPRδ-transfected cells | [4] |
| mPRε | This compound | High Affinity | - | High | mPRε-transfected cells | [4] |
| nPR | This compound | 60.1 nM | - | 12.9% (compared to progesterone) | MCF-7 cell cytosol | [1] |
Note: Quantitative data for mPRβ and specific IC50/Kd values for mPRδ and mPRε with this compound are not consistently reported in the reviewed literature.
Experimental Protocols
1. Radioligand Binding Assay to Determine Binding Affinity of this compound to mPRs
This protocol is a generalized procedure based on methodologies cited in the literature.
-
Cell Culture and Membrane Preparation:
-
Culture cells stably expressing the mPR subtype of interest (e.g., HEK293-mPRα, -mPRβ, -mPRδ, or -mPRε).
-
Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl with protease inhibitors).
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer.
-
-
Binding Assay:
-
In a multi-well plate, add a constant concentration of radiolabeled progesterone (e.g., [³H]progesterone).
-
Add increasing concentrations of unlabeled this compound (competitor).
-
Add the membrane preparation to each well.
-
Incubate at a specified temperature (e.g., 4°C) for a set time to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.
-
Use non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
2. cAMP Assay to Determine Functional Activity of this compound on mPRδ and mPRε
-
Cell Culture and Treatment:
-
Plate cells expressing mPRδ or mPRε in a suitable multi-well plate.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Treat cells with varying concentrations of this compound or a vehicle control.
-
Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Measure intracellular cAMP levels using a competitive immunoassay kit (e.g., ELISA-based) or a fluorescence/luminescence-based biosensor.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Plot the cAMP concentration as a function of the this compound concentration to determine the dose-response relationship.
-
Troubleshooting Guides
Issue 1: Low or No Signal in Radioligand Binding Assay
| Possible Cause | Troubleshooting Step |
| Low Receptor Expression | - Verify receptor expression levels via Western blot or qPCR. - Optimize transfection/transduction conditions for higher expression. - Use a cell line known to have high endogenous expression if available. |
| Degraded Ligand or Receptor | - Prepare fresh ligand solutions for each experiment. - Ensure proper storage of this compound (-20°C for short-term, -80°C for long-term).[11] - Always use protease inhibitors during membrane preparation. |
| Suboptimal Binding Conditions | - Optimize incubation time and temperature. - Titrate the concentration of the radioligand. - Check the pH and ionic strength of the binding buffer. |
| Inefficient Separation of Bound/Free Ligand | - Ensure filters are pre-soaked in the appropriate buffer. - Optimize the number and speed of washes. |
Issue 2: High Background in cAMP Assay
| Possible Cause | Troubleshooting Step |
| Basal Gs Activation | - Reduce cell seeding density. - Serum-starve cells for a few hours before the assay. |
| Endogenous Receptor Activation | - Use a serum-free medium for the assay. - If possible, use a cell line with low endogenous expression of other Gs-coupled receptors. |
| Ineffective Phosphodiesterase Inhibition | - Ensure the phosphodiesterase inhibitor is fresh and used at an effective concentration. |
| Assay Reagent Issues | - Check the expiration dates of the assay kit components. - Run kit controls to ensure proper performance. |
Issue 3: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Cell Passage Number Variation | - Use cells within a consistent and low passage number range. |
| Variability in Ligand Preparation | - Prepare a large stock solution of this compound and aliquot for single use to minimize freeze-thaw cycles.[11] - Always vortex ligand solutions before use. |
| Inconsistent Incubation Times | - Use a multichannel pipette for simultaneous addition of reagents. - Stagger the start times for different plates to ensure consistent incubation periods. |
| Plate Edge Effects | - Avoid using the outer wells of the microplate for experimental samples; fill them with buffer or media instead. |
Visualizations
Caption: Signaling pathway of this compound via mPRα.
References
- 1. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Membrane Progesterone Receptors (mPRs, PAQRs): Review of Structural and Signaling Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Characterization, Neurosteroid Binding and Brain Distribution of Human Membrane Progesterone Receptors δ and ϵ (mPRδ and mPRϵ) and mPRδ Involvement in Neurosteroid Inhibition of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
- 8. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Variability in Organ-on-a-Chip (OOC) Experiments
Welcome to the technical support center for addressing variability in organ-on-a-chip experimental results. This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate common sources of inconsistency in their OOC and organoid-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and detailed troubleshooting for issues encountered during OOC experiments.
FAQ 1: Why am I seeing significant well-to-well or chip-to-chip variability in my organoid size and morphology?
Variability in organoid size and shape is a common challenge that can impact the reproducibility of your experiments.[1] The sources of this variability can often be traced back to initial cell seeding, matrix embedding, and culture conditions.
Troubleshooting Guide:
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding Density | Ensure a homogenous single-cell suspension before seeding. Use electronic pipettes with fixed speeds to minimize user-dependent variability.[1] Pre-wetting pipette tips can help prevent cell loss due to adhesion. |
| Uneven Matrigel/ECM Doming | Thaw Matrigel on ice to ensure consistent viscosity.[2] Dispense the Matrigel-cell suspension as a single, centered dome in each well. Inverting the culture plate during polymerization can help form more uniform domes. |
| Batch-to-Batch Variation in ECM | Use a single, qualified lot of extracellular matrix (ECM) for an entire experiment. Note the lot number in your experimental records for traceability.[3] |
| Inconsistent Culture Media | Prepare a large batch of media to be used for the duration of the experiment. Ensure all components are properly stored and not expired.[4] Using a serum-free medium, when possible, can reduce a significant source of variance.[5] |
FAQ 2: My organoids show poor viability or fail to form complex structures. What could be the cause?
Low viability or improper differentiation can stem from a variety of factors, including the health of the starting cell population, the culture microenvironment, and the presence of excessive shear stress.
Troubleshooting Guide:
| Potential Cause | Recommended Solution |
| Sub-optimal Starting Cell Population | Ensure high viability of the initial cell suspension using a trypan blue exclusion assay. Start with a consistent and optimal cell density.[6] |
| Inadequate Nutrient and Gas Exchange | Ensure proper perfusion rates to provide sufficient nutrients and oxygen.[7][8] The size of the organoids can affect nutrient diffusion; passage organoids before they become too large and develop necrotic cores.[7] |
| Excessive Shear Stress | Optimize the flow rate to minimize shear stress on the cells, especially during the initial attachment and formation phases.[9][10] Chip geometries with porous membranes can help shield cells from high shear stress.[9] |
| Contamination | Use pre-sterilized filter tips to reduce the risk of cross-contamination.[1] Regularly inspect cultures for any signs of microbial contamination. |
FAQ 3: I am observing inconsistent drug responses across different experimental runs. How can I improve reproducibility?
Reproducibility in drug screening applications is critical. Variability can be introduced by inconsistencies in drug preparation, perfusion dynamics, and the physiological state of the organoids.
Troubleshooting Guide:
| Potential Cause | Recommended Solution |
| Inaccurate Drug Concentrations | Prepare fresh drug dilutions for each experiment from a validated stock solution. Use calibrated pipettes for accurate dispensing. |
| Variability in Perfusion and Drug Delivery | Employ a precise perfusion system, such as a pressure-driven pump, to ensure stable and pulseless flow.[10] Ensure there are no leaks in the microfluidic device, as this can alter flow paths and reagent delivery.[10] |
| Bubbles in the Microfluidic Channels | Prime the chip with a surfactant-containing medium to remove residual bubbles before cell seeding.[9] A bubble trap can be integrated into the perfusion system.[11] |
| Heterogeneity in Organoid Development | Allow organoids to reach a consistent developmental stage and size before initiating drug treatment. This helps to ensure a more uniform physiological response.[12] |
Experimental Protocols & Data Presentation
Consistent and detailed protocols are key to reducing variability. Below are summarized tables of critical parameters that should be standardized in your experimental workflow.
Table 1: Key Parameters for Standardizing Organoid Seeding
| Parameter | Recommendation | Impact on Variability |
| Cell Dissociation | Use a consistent enzymatic and mechanical dissociation protocol. | Incomplete dissociation leads to cell clumps and variable organoid sizes. |
| Cell Counting | Use an automated cell counter for accuracy and consistency. | Manual counting can introduce significant user-to-user variability. |
| Seeding Density | Optimize and maintain a consistent cell number per microliter of ECM. | Affects organoid size, number, and subsequent differentiation.[6] |
| ECM Doming Volume | Use a fixed volume for each dome (e.g., 50 µL).[13] | Influences the shape and thickness of the ECM, affecting nutrient diffusion. |
Table 2: Perfusion Parameters for OOC Experiments
| Parameter | Recommendation | Impact on Variability |
| Flow Rate | Optimize for nutrient delivery while minimizing shear stress (typically 1–20 dyn/cm²).[10] | Affects cell morphology, gene expression, and viability.[10][14] |
| Perfusion Mode | Choose between non-recirculating (constant fresh media) or recirculating (for cell-cell communication studies).[9] | Impacts the concentration of secreted factors and waste products.[9] |
| Tubing Material | Select tubing with low drug absorption properties for pharmacology studies. | Can affect the actual concentration of the compound reaching the cells. |
| Priming Protocol | Pre-coat channels with an appropriate ECM protein to enhance cell attachment. | Inconsistent coating can lead to uneven cell monolayers. |
Visualizing Workflows and Concepts
Troubleshooting Workflow for OOC Experiment Variability
Caption: A troubleshooting workflow to diagnose sources of variability.
Key Sources of Variability in Organ-on-a-Chip Systems
Caption: Major factors contributing to experimental variability.
Simplified MAPK Signaling Pathway (Activated by Org OD 02-0)
As "this compound" is a specific mPRα agonist that activates MAPK activity, understanding this pathway can be relevant for experiments involving this compound.[15]
Caption: MAPK signaling cascade initiated by mPRα activation.
References
- 1. youtube.com [youtube.com]
- 2. A Practical Guide to Developing and Troubleshooting Patient-Derived “Mini-Gut” Colorectal Organoids for Clinical Research [mdpi.com]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. researchgate.net [researchgate.net]
- 5. A Comprehensive Review of Organ-on-a-Chip Technology and Its Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3D cell cultures: Growing consistently and repeatedly [thermofisher.com]
- 7. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Perfusion cell culture & live cell imaging: Methods & techniques - Elveflow [elveflow.com]
- 10. Microfluidic Perfusion: Best Practices & Innovations [fluigent.com]
- 11. Microfluidic perfusion for dynamic cell culture - Elveflow [elveflow.com]
- 12. mdpi.com [mdpi.com]
- 13. resources.bio-techne.com [resources.bio-techne.com]
- 14. Flow management for organ-on-chip cell culture - Fluigent [fluigent.com]
- 15. medchemexpress.com [medchemexpress.com]
Technical Support Center: Minimizing Non-specific Binding of Org OD 02-0 in Assays
This support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to non-specific binding when using Org OD 02-0 in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a synthetic steroid and a potent, selective agonist for the membrane progesterone receptor α (mPRα), with a reported IC50 of 33.9 nM.[1][2] It is utilized in research to investigate the rapid, non-genomic signaling pathways of progesterone. Upon binding to mPRα, this compound activates downstream signaling cascades, including the MAP kinase (MAPK) and PI3K/Akt pathways, which influence various cellular processes like cell survival, apoptosis, and secretion.[1][3][4]
Q2: My assay is showing a high background signal when I use this compound. What are the likely causes?
A2: High background signal can obscure specific results and is a common issue in many immunoassays.[5] Potential causes include:
-
Inadequate Blocking: Unoccupied sites on the assay plate or membrane can bind to assay components non-specifically.[6][7]
-
Insufficient Washing: Failure to remove unbound reagents, including excess this compound or antibodies, can lead to elevated background.[8][9]
-
Antibody Issues: The concentration of primary or secondary antibodies may be too high, or they may exhibit cross-reactivity with other molecules in the assay.[5][10]
-
Hydrophobic Interactions: As a steroid derivative, this compound may have hydrophobic properties that cause it to non-specifically adhere to plastic surfaces or other proteins.
-
Reagent Contamination: Contamination of buffers or reagents can introduce substances that generate a background signal.[6][9]
Q3: How should I properly store and handle this compound?
A3: this compound is typically soluble in organic solvents like DMSO.[2] To maintain its stability, stock solutions should be aliquoted to prevent repeated freeze-thaw cycles. For long-term storage, it is recommended to keep the solution at -80°C for up to six months, while for short-term use, storage at -20°C for up to one month is suitable.[1]
Troubleshooting Guides
Issue: High Background Signal in Assays
A high background can significantly reduce the sensitivity and accuracy of an assay. This guide provides a systematic approach to diagnosing and mitigating this problem.
Caption: A stepwise workflow for troubleshooting and resolving high background signals.
An effective blocking step is critical for saturating non-specific binding sites.[7]
-
Modify Incubation Conditions: Increase the blocking incubation time to 2 hours at room temperature or overnight at 4°C.[7]
-
Select an Alternative Blocking Agent: If using a single protein blocker like BSA or non-fat milk, consider switching to another type, such as casein, or use a commercially available blocking solution.[10][11] Antibodies can sometimes cross-react with proteins in standard blockers.
-
Add Detergents: Incorporating a low concentration (0.05%) of a non-ionic detergent like Tween 20 into the blocking buffer can help minimize hydrophobic interactions.[12][13]
Table 1: Comparison of Blocking Agents on Assay Performance
| Blocking Agent | Signal (OD at 450 nm) | Background (OD at 450 nm) | Signal-to-Noise Ratio (S/N) |
|---|---|---|---|
| 1% BSA in PBS | 0.95 | 0.45 | 2.1 |
| 5% Non-Fat Dry Milk in PBS | 0.89 | 0.30 | 3.0 |
| 1% Casein in TBS | 1.10 | 0.18 | 6.1 |
| Commercial Blocking Buffer | 1.25 | 0.12 | 10.4 |
Insufficient washing fails to remove unbound reagents, a common source of high background.[8]
-
Increase Wash Cycles and Volume: Perform at least 4-6 wash cycles, ensuring the wash buffer volume is sufficient to completely cover the surface of each well (e.g., 400 µL for a 96-well plate).[8]
-
Introduce a Soaking Step: During each wash cycle, allow the wash buffer to incubate for 30-60 seconds before aspiration to improve the removal of non-specifically bound molecules.[6]
-
Automated Washer Maintenance: Regularly check and maintain automated plate washers to ensure all ports dispense and aspirate efficiently, preventing residual liquid.[8]
Using excessive antibody concentrations is a frequent cause of non-specific binding.
-
Determine Optimal Concentration: Perform a matrix titration of both the primary and secondary antibodies to identify the concentrations that yield the best signal-to-noise ratio.
-
Run Controls: Always include a "secondary antibody only" control to confirm that the secondary antibody is not binding non-specifically.
Experimental Protocols
Protocol: Cell-Based ELISA for Measuring this compound-Induced Protein Phosphorylation
This protocol provides a detailed methodology for a cell-based ELISA, incorporating best practices to minimize non-specific binding.
-
Plate Preparation: Seed cells in a 96-well tissue culture plate and culture until they reach 80-90% confluency.
-
Cell Stimulation:
-
If required, serum-starve cells overnight to lower basal signaling.
-
Prepare serial dilutions of this compound in a suitable assay buffer (e.g., serum-free media containing 0.1% BSA to prevent binding to labware).
-
Add the this compound dilutions to the cells and incubate for the desired time (e.g., 15 minutes) at 37°C.
-
-
Fixation and Permeabilization:
-
Aspirate the media and fix the cells by adding 150 µL of 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 150 µL of PBS containing 0.1% Triton X-100 for 20 minutes.
-
-
Blocking:
-
Wash three times with PBS.
-
Add 200 µL of a high-quality blocking buffer (e.g., 1% Casein in TBS) and incubate for 2 hours at room temperature.[11]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., anti-phospho-ERK) to its optimal concentration in the blocking buffer.
-
Aspirate the blocking buffer and add 100 µL of the diluted primary antibody. Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate five times with Wash Buffer (e.g., TBS with 0.05% Tween 20). Include a 30-second soak in each wash step.[6]
-
-
Secondary Antibody Incubation:
-
Dilute an HRP-conjugated secondary antibody to its optimal concentration in the blocking buffer.
-
Add 100 µL to each well and incubate for 1.5 hours at room temperature.
-
-
Final Washes and Detection:
-
Repeat the wash protocol described in Step 6.
-
Add 100 µL of TMB substrate. Monitor for color development.
-
Stop the reaction with 100 µL of 1 M H₂SO₄ and read the absorbance at 450 nm.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound activates mPRα, initiating PI3K/Akt and MAPK signaling.[1][3][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Frontiers | Progesterone exerts a neuroprotective action in a Parkinson’s disease human cell model through membrane progesterone receptor α (mPRα/PAQR7) [frontiersin.org]
- 5. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 6. arp1.com [arp1.com]
- 7. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 8. sinobiological.com [sinobiological.com]
- 9. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 10. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 11. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nicoyalife.com [nicoyalife.com]
- 13. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
Validation & Comparative
A Comparative Analysis of Org OD 02-0 and R5020: Probing Progesterone Receptor Pathways
For researchers, scientists, and drug development professionals, understanding the nuanced differences between synthetic progestins is critical for designing targeted experiments and developing novel therapeutics. This guide provides an objective comparison of Org OD 02-0 and R5020, two widely used compounds that exhibit distinct mechanisms of action through different progesterone receptor subtypes.
This comparison guide delves into the pharmacological profiles, signaling pathways, and experimental applications of this compound and R5020, supported by experimental data. The information is presented to facilitate a clear understanding of their differential effects and to aid in the selection of the appropriate tool for specific research questions.
Core Pharmacological Characteristics
This compound and R5020 are both synthetic progestins, but their primary targets and downstream effects differ significantly. This compound is a specific agonist for the membrane progesterone receptor α (mPRα), also known as PAQR7, initiating rapid, non-genomic signaling cascades.[1][2][3][4] In contrast, R5020 (promegestone) is a potent agonist of the classical nuclear progesterone receptor (PR), which functions as a ligand-activated transcription factor to regulate gene expression.[5][6] This fundamental difference in receptor preference dictates their distinct biological activities.
Comparative Data Summary
The following tables summarize the key quantitative data for this compound and R5020, providing a direct comparison of their receptor binding affinities and effective concentrations in various experimental models.
| Parameter | This compound | R5020 (Promegestone) | Reference |
| Primary Target | Membrane Progesterone Receptor α (mPRα) | Nuclear Progesterone Receptor (PR) | [1][2][3][4][5][6] |
| IC50 (mPRα) | 33.9 nM | Low affinity | [1][2] |
| EC50 (hPR agonist) | N/A | 0.33 nM (in HELN-hPR cells) | |
| EC50 (zfPR agonist) | N/A | 1.93 nM (in U2OS-zfPR cells) | [7] |
| Binding Affinity | High for mPRs, no nPR agonist activity | High for nPR, low for mPRs | [4][8] |
Table 1: Receptor Binding and Potency
| Cell Line/System | Compound | Concentration | Observed Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | This compound | 20 nM | Increased NO production and eNOS phosphorylation | [9][10] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | R5020 | 20 nM | Ineffective in increasing NO production | [9][10] |
| Human Breast Cancer T47DyB cells | This compound | 20 nM | Increased mPRα mRNA expression | [9][10] |
| Human Breast Cancer T47DyB cells | R5020 | 20 nM | Increased nPR mRNA expression | [9][10] |
| SH-SY5Y (Neuroblastoma) cells | This compound | 100 nM | Reduced cell death induced by 6-OHDA and MPP+ | [11][12] |
| SH-SY5Y (Neuroblastoma) cells | R5020 | 100 nM | Ineffective in reducing neurotoxin-induced cell death | [11][12] |
| GH3 (Rat Pituitary Tumor) cells | This compound | 20 nM | Decreased prolactin secretion and cAMP accumulation | [13] |
| GH3 (Rat Pituitary Tumor) cells | R5020 | 20 nM | Ineffective in decreasing prolactin secretion and cAMP | [13] |
| T47D Breast Cancer Cells | R5020 | 50 pM | Sufficient to induce entry into the cell cycle | [14][15] |
| Rodent Embryonic Oligodendrocyte Progenitor Cells | This compound | 100 nM | No effect on proliferation or differentiation | [16] |
| Rodent Embryonic Oligodendrocyte Progenitor Cells | R5020 | 10 nM | Increased proliferation and differentiation | [16] |
Table 2: Comparative Effects in In Vitro Models
Signaling Pathways and Mechanisms of Action
The divergent receptor targets of this compound and R5020 lead to the activation of distinct intracellular signaling pathways.
This compound , through its interaction with mPRα, triggers rapid, non-genomic signaling events.[1] These are often initiated at the cell membrane and involve the activation of G proteins and downstream kinase cascades.[9][13][17] Key pathways activated by this compound include the MAPK/ERK and PI3K/Akt pathways.[1][9][10][11][] These pathways are crucial in mediating the anti-apoptotic and neuroprotective effects observed with this compound treatment.[2][11][12][17][19]
R5020 , on the other hand, acts primarily through the nuclear progesterone receptor (PR).[7][5] Upon ligand binding in the cytoplasm, the receptor-ligand complex translocates to the nucleus.[5][20] In the nucleus, it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating gene transcription.[5] This genomic mechanism of action is responsible for the effects of R5020 on cell proliferation, differentiation, and endocrine regulation.[7][16][21]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies are crucial. Below are representative protocols for key experiments cited in this guide.
Nitric Oxide (NO) Production Assay in HUVECs
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Cell Growth Medium.
-
Treatment: Cells are treated with 20 nM of this compound or R5020 for specified time points (e.g., 30 and 60 minutes).
-
NO Measurement: Nitric oxide production in the culture medium is quantified using a commercially available NO assay kit, which typically measures the accumulation of nitrite, a stable breakdown product of NO.
-
Data Analysis: Results are normalized to a control group (vehicle-treated cells) and statistical significance is determined using appropriate tests (e.g., ANOVA).[9][10]
Cell Death/Apoptosis Assay in SH-SY5Y Cells
-
Cell Culture: SH-SY5Y neuroblastoma cells are maintained in standard culture medium.
-
Induction of Cell Death: Neurotoxicity is induced by treating the cells with 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+).
-
Co-treatment: Cells are co-incubated with the neurotoxin and either 100 nM this compound or 100 nM R5020.
-
Assessment of Cell Viability: Cell death is quantified using methods such as the MTT assay, which measures mitochondrial metabolic activity, or by staining with fluorescent dyes like Hoechst 33342 to visualize nuclear morphology and identify apoptotic nuclei.
-
Data Analysis: The percentage of viable or apoptotic cells is calculated and compared between treatment groups.[11][12]
Conclusion
This compound and R5020 are invaluable tools for dissecting the complex signaling of progesterone. Their distinct receptor specificities make them ideal for differentiating between the rapid, non-genomic effects mediated by membrane progesterone receptors and the slower, genomic responses orchestrated by the nuclear progesterone receptor. For researchers investigating rapid cellular events such as ion channel modulation, kinase activation, and neuroprotection, this compound is the agonist of choice. Conversely, for studies focused on gene regulation, cell cycle control, and long-term developmental processes, R5020 provides a potent and specific means to activate the classical nuclear progesterone receptor pathway. A thorough understanding of their differential pharmacology is paramount for the accurate interpretation of experimental results and the advancement of progesterone receptor-targeted drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Membrane Progesterone Receptors (mPRs, PAQRs): Review of Structural and Signaling Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Promegestone? [synapse.patsnap.com]
- 6. Promegestone R5020 [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. jme.bioscientifica.com [jme.bioscientifica.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Frontiers | Progesterone exerts a neuroprotective action in a Parkinson’s disease human cell model through membrane progesterone receptor α (mPRα/PAQR7) [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 14. A set of accessible enhancers enables the initial response of breast cancer cells to physiological progestin concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Membrane progesterone receptors (mPRs) mediate progestin induced antimorbidity in breast cancer cells and are expressed in human breast tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. karger.com [karger.com]
- 20. A molecular toolbox to study progesterone receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antiestrogenic effect of R5020, a synthetic progestin in human breast cancer cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of Org OD 02-0 for mPRα: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the precise molecular target of a compound is paramount. This guide provides a comprehensive framework for validating the specificity of Org OD 02-0, a synthetic progestin, for the membrane progestin receptor α (mPRα). By objectively comparing its binding affinity and functional activity against other potential targets, this document offers the necessary experimental data and protocols to rigorously assess its selectivity.
This compound (10-Ethenyl-19-norprogesterone) has been identified as a potent agonist of mPRα, a G protein-coupled receptor that mediates rapid, non-genomic actions of progesterone. To ensure its utility as a specific pharmacological tool, its interaction with other receptors, particularly the closely related mPR subtypes (β and γ) and the classical nuclear progesterone receptors (nPRs), must be thoroughly characterized.
Comparative Binding Affinity
A critical step in validating the specificity of this compound is to quantify its binding affinity for mPRα in comparison to other relevant receptors. This is typically achieved through competitive radioligand binding assays, where the ability of this compound to displace a radiolabeled ligand from the receptor is measured. The half-maximal inhibitory concentration (IC50) is determined and can be converted to a binding affinity constant (Ki).
| Receptor | Ligand | IC50 (nM) | Notes |
| mPRα | This compound | 33.9 [1] | High affinity for the primary target. |
| mPRβ | This compound | High Affinity | Specific quantitative data is limited, but studies indicate high affinity. |
| mPRγ | This compound | Not Reported | Data on binding affinity for mPRγ is not readily available in the reviewed literature. |
| mPRδ | This compound | High Affinity | This compound shows high binding affinity to mPRδ.[2] |
| mPRε | This compound | High Affinity | This compound shows high binding affinity to mPRε.[2] |
| nPR | This compound | 60.1[1] | Lower affinity compared to mPRα. This compound shows no agonist activity at the nPR.[1][3] |
| Progesterone | mPRα | ~5-10 | Endogenous ligand, for comparison. |
| R5020 (Promegestone) | mPRα | Low Affinity | A potent nPR agonist with low affinity for mPRα, serving as a good negative control.[4] |
Functional Specificity: Downstream Signaling Pathways
Beyond binding, functional assays are essential to confirm that this compound selectively activates mPRα-mediated signaling pathways. mPRα activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway.
Experimental Workflow for Specificity Validation
To comprehensively validate the specificity of this compound, a multi-tiered experimental approach is recommended. This involves assessing its binding to a panel of receptors and its functional effect on key signaling pathways.
mPRα Signaling Pathway
Upon binding of an agonist like this compound, mPRα initiates a signaling cascade that influences cellular processes. Understanding this pathway is key to designing and interpreting functional assays.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are outlines for the key experiments.
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of this compound for mPRα and other receptors.
Materials:
-
Cell membranes prepared from cells overexpressing the receptor of interest (e.g., mPRα, mPRβ, mPRγ, nPR).
-
Radioligand (e.g., [3H]-progesterone).
-
This compound and other competing ligands (e.g., progesterone, R5020).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add a fixed concentration of radioligand to each well.
-
Add increasing concentrations of this compound (or other unlabeled competitor) to the wells.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at a specified temperature and duration to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
Objective: To measure the effect of this compound on intracellular cAMP levels in cells expressing mPRα.
Materials:
-
Cells stably or transiently expressing mPRα.
-
This compound.
-
Forskolin (an adenylyl cyclase activator, used to stimulate cAMP production).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium and reagents.
Procedure:
-
Seed the mPRα-expressing cells in a 96-well plate and culture overnight.
-
Pre-treat the cells with varying concentrations of this compound for a specified time.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit, following the manufacturer's instructions.
-
Plot the cAMP concentration against the this compound concentration to determine the EC50 or IC50 for the inhibition of forskolin-stimulated cAMP accumulation.
MAPK/ERK Phosphorylation Assay (Western Blot)
Objective: To determine if this compound induces the phosphorylation of ERK in mPRα-expressing cells.
Materials:
-
Cells expressing mPRα.
-
This compound.
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
SDS-PAGE gels and Western blot apparatus.
-
Primary antibodies: anti-phospho-ERK1/2 (pERK) and anti-total-ERK1/2 (tERK).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Culture mPRα-expressing cells and serum-starve them to reduce basal ERK phosphorylation.
-
Treat the cells with different concentrations of this compound for various time points.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against pERK.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody against total ERK to normalize for protein loading.
-
Quantify the band intensities and calculate the ratio of pERK to tERK to determine the extent of ERK activation.
By systematically applying these experimental approaches, researchers can generate a robust dataset to definitively validate the specificity of this compound for mPRα, thereby solidifying its role as a valuable tool for investigating the physiological and pathological functions of this important receptor.
References
- 1. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Comparison between steroid binding to membrane progesterone receptor alpha (mPRalpha) and to nuclear progesterone receptor: correlation with physicochemical properties assessed by comparative molecular field analysis and identification of mPRalpha-specific agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Membrane Progesterone Receptors (mPRs, PAQRs): Review of Structural and Signaling Characteristics [mdpi.com]
Org OD 02-0 vs. Progesterone: A Comparative Guide to Non-Genomic Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Org OD 02-0 and progesterone in their ability to activate rapid, non-genomic signaling pathways. The information presented is supported by experimental data to assist researchers in selecting the appropriate compound for their studies and to provide a deeper understanding of their distinct mechanisms of action at the cell membrane.
Introduction
Progesterone, a crucial steroid hormone, exerts its physiological effects through two primary mechanisms: the classical genomic pathway involving nuclear progesterone receptors (nPRs) and a more rapid, non-genomic pathway initiated at the cell surface.[1][2] These non-genomic effects are mediated by membrane progesterone receptors (mPRs) and are characterized by their rapid onset, occurring within minutes, and their independence from gene transcription and protein synthesis.
This compound is a synthetic progestin that has emerged as a valuable tool for dissecting these non-genomic signaling cascades. It is a selective agonist for membrane progesterone receptors (mPRs), particularly mPRα, and notably does not bind to the classical nuclear progesterone receptors (nPRs). This specificity allows for the targeted investigation of mPR-mediated signaling events without the confounding influence of genomic pathways.
This guide will compare the activation of key non-genomic signaling pathways by this compound and progesterone, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from various studies comparing the effects of this compound and progesterone on key non-genomic signaling events.
Table 1: Receptor Binding Affinity
| Compound | Receptor | IC50 (nM) | Cell Type | Reference |
| This compound | mPRα | 33.9 | - | [3] |
| Progesterone | mPRα | ~50 | MDA-MB-231 cells | [4] |
| This compound | nPR | No significant binding/activity | MCF-7 cells | [4] |
| R5020 (nPR agonist) | mPRα | Ineffective competitor | HUVECs | [5] |
Table 2: Activation of Downstream Signaling Pathways
| Pathway | Compound | Concentration | Effect | Cell Type | Reference |
| cAMP Levels | This compound | 20 nM | Significant decrease | GH3 cells | [6] |
| Progesterone | 20 nM | Significant decrease | GH3 cells | [6] | |
| R5020 | 20 nM | No effect | GH3 cells | [6] | |
| ERK1/2 Phosphorylation | This compound | 100 nM | Significant increase | mPRα-transfected MDA-MB-231 cells | [4] |
| Progesterone | 100 nM | Significant increase | mPRα-transfected MDA-MB-231 cells | [4] | |
| R5020 | 100 nM | No effect | SH-SY5Y cells | [7] | |
| Akt Phosphorylation | This compound | 20 nM | Significant increase | HUVECs | [5] |
| Progesterone | 20 nM | Significant increase | HUVECs | [5] | |
| R5020 | 100 nM | No effect | HUVECs | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot Analysis for ERK1/2 and Akt Phosphorylation
This protocol is a standard method for detecting the phosphorylation status of key signaling proteins.
1. Cell Culture and Treatment:
-
Culture cells (e.g., HUVECs, SH-SY5Y, or mPRα-transfected MDA-MB-231) to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal kinase activity.
-
Treat cells with varying concentrations of this compound, progesterone, or vehicle control for the desired time (typically 5-30 minutes for rapid signaling events).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. Gel Electrophoresis and Transfer:
-
Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto a 4-20% precast polyacrylamide gel and run at 100-120V.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunodetection:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, phospho-Akt (Ser473), and total Akt overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescent (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the phosphorylated protein to the total protein.[3][8][9]
cAMP Enzyme Immunoassay (EIA)
This protocol outlines a competitive immunoassay to measure intracellular cyclic AMP (cAMP) levels.
1. Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to the desired confluency.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Treat cells with this compound, progesterone, or vehicle control for the specified time (e.g., 10-15 minutes).
2. Sample Preparation:
-
Aspirate the culture medium and lyse the cells with the lysis buffer provided in the EIA kit.
-
If necessary, acetylate the samples and standards according to the kit manufacturer's instructions to increase assay sensitivity.
3. Immunoassay Procedure:
-
Add standards and samples in duplicate to the wells of the coated microplate.
-
Add the cAMP conjugate to each well (except the blank).
-
Add the cAMP antibody to each well (except the blank and non-specific binding wells).
-
Incubate the plate for 2 hours at room temperature with shaking.
-
Wash the plate five times with the provided wash buffer.
-
Add the substrate solution to each well and incubate for 5-20 minutes at room temperature on an orbital shaker.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
4. Data Analysis:
-
Calculate the average absorbance for each set of standards and samples.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the cAMP concentration in the samples by interpolating their absorbance values from the standard curve.[5][10]
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and a typical experimental workflow.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. cosmobiousa.com [cosmobiousa.com]
- 7. Frontiers | Progesterone exerts a neuroprotective action in a Parkinson’s disease human cell model through membrane progesterone receptor α (mPRα/PAQR7) [frontiersin.org]
- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. cellbiolabs.com [cellbiolabs.com]
Comparative analysis of Org OD 02-0 with other mPR agonists.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the membrane progesterone receptor (mPR) agonist, Org OD 02-0, with other relevant mPR agonists. The information is intended to assist researchers in selecting the appropriate tools for their studies on mPR signaling and function. All quantitative data is presented in structured tables, and detailed experimental methodologies for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz (DOT language).
Introduction to mPR Agonists
Membrane progesterone receptors (mPRs) are a family of G-protein coupled receptors that mediate rapid, non-genomic actions of progesterone.[1][2] These receptors are distinct from the classical nuclear progesterone receptors (nPRs) which primarily function as ligand-activated transcription factors.[2][3] The development of selective mPR agonists has been crucial for elucidating the physiological roles of mPRs in various tissues, including the reproductive, nervous, and cardiovascular systems.[1][4][5]
This compound (10-Ethenyl-19-norprogesterone) is a well-characterized and selective agonist for mPRα.[6][7][8] Its selectivity for mPRs over nPRs makes it a valuable tool for distinguishing between the signaling pathways initiated by these two distinct receptor types.[7][8][9] This guide compares this compound with natural progesterone and other synthetic mPR agonists.
Quantitative Comparison of mPR Agonists
The following table summarizes the binding affinities and functional activities of this compound and other key mPR agonists. This data is compiled from various studies to provide a comprehensive overview for comparative purposes.
| Compound | Receptor Target | Binding Affinity (IC50/Kd) | Agonist Activity | Key Characteristics |
| This compound | mPRα | IC50: 33.9 nM[6] | Potent mPR agonist[7][9] | Selective for mPRα, no nPR agonist activity.[7][8][9] Activates MAPK and PI3K/Akt pathways.[4][6] |
| Progesterone | mPRs & nPRs | Kd: 9.43 nM (for mPRs on HUVEC membranes)[4] | Agonist for both mPRs and nPRs | Endogenous ligand, activates a broad range of signaling pathways.[4][10] |
| Org OD 13-0 | mPRα | High affinity for hu-mPRα[7][8] | mPRα agonist[7][8] | Selective mPRα agonist with no nPR agonist activity.[7][8] |
| Org OE 64-0 | mPRα | High affinity for hu-mPRα[7][8] | mPRα agonist[7][8] | Also shows agonist activity at the nPR, making it non-selective.[7] |
| R5020 (Promegestone) | nPR | Low affinity for mPRα[7][9] | Potent nPR agonist[11] | Commonly used as a selective nPR agonist to differentiate from mPR-mediated effects.[1][4] |
| Allopregnanolone | mPRα | Effective ligand with a relative binding affinity of 7.6% of progesterone[1] | Potent mPR agonist[1] | A neurosteroid that acts as an mPR agonist, particularly in neuronal cells.[1] |
Key Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative analysis are provided below. These protocols are essential for reproducing and validating the presented data.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds for [3H]-progesterone binding to mPRα.
Materials:
-
HEK293 cells stably expressing human mPRα
-
[3H]-progesterone (radioligand)
-
Unlabeled test compounds (e.g., this compound, progesterone)
-
Binding buffer (e.g., Tris-HCl with MgCl2)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare cell membranes from HEK293-mPRα cells.
-
Incubate a fixed concentration of [3H]-progesterone with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.
-
Allow the binding reaction to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting competition curve.
G-Protein Activation Assay ([35S]GTPγS Binding)
This functional assay measures the activation of G-proteins following agonist binding to a GPCR.
Objective: To assess the ability of mPR agonists to stimulate G-protein activation.
Materials:
-
Cell membranes expressing mPRα
-
[35S]GTPγS (non-hydrolyzable GTP analog)
-
Test agonists (e.g., this compound)
-
GDP
-
Assay buffer (containing MgCl2 and NaCl)
Procedure:
-
Pre-incubate cell membranes with GDP to ensure G-proteins are in their inactive state.
-
Add the test agonist to the reaction mixture.
-
Initiate the binding reaction by adding [35S]GTPγS.
-
Incubate to allow for agonist-stimulated binding of [35S]GTPγS to the Gα subunit.
-
Terminate the reaction and separate bound from free [35S]GTPγS by filtration.
-
Quantify the amount of bound [35S]GTPγS by scintillation counting.
-
Analyze the data to determine the extent of G-protein activation by the agonist.
MAPK/ERK Activation Assay (Western Blot)
This assay is used to measure the phosphorylation of downstream signaling molecules like ERK1/2 (MAPK).
Objective: To determine if mPR agonists activate the MAPK signaling pathway.
Materials:
-
Cells expressing mPRα (e.g., MDA-MB-231)
-
Test agonists (e.g., this compound)
-
Cell lysis buffer
-
Primary antibodies against total ERK and phosphorylated ERK (p-ERK)
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with the test agonist for a specific time course.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against p-ERK and total ERK.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of p-ERK to total ERK.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways activated by mPR agonists and a typical experimental workflow for their characterization.
Caption: Simplified signaling pathway of mPRα activation by agonists like this compound.
Caption: A typical experimental workflow for characterizing a novel mPR agonist.
References
- 1. Membrane Progesterone Receptors (mPRs): Evidence for Neuroprotective, Neurosteroid Signaling and Neuroendocrine Functions in Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Membrane progesterone receptor - Wikipedia [en.wikipedia.org]
- 3. Membrane Progesterone Receptors (mPRs/PAQRs) Are Going beyond Its Initial Definitions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Membrane progesterone receptor expression in mammalian tissues; a review of regulation and physiological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison between steroid binding to membrane progesterone receptor alpha (mPRalpha) and to nuclear progesterone receptor: correlation with physicochemical properties assessed by comparative molecular field analysis and identification of mPRalpha-specific agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Membrane Progesterone Receptors (mPRs, PAQRs): Review of Structural and Signaling Characteristics [mdpi.com]
- 11. jme.bioscientifica.com [jme.bioscientifica.com]
Differentiating Membrane and Nuclear Progesterone Receptor Signaling with Org OD 02-0: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of membrane progesterone receptor (mPR) and nuclear progesterone receptor (nPR) signaling, with a focus on utilizing the mPR-specific agonist, Org OD 02-0, as a tool for differentiation. We present supporting experimental data in clearly structured tables, detailed experimental protocols for key assays, and visual diagrams of signaling pathways and workflows to facilitate a deeper understanding of these distinct progesterone-mediated cellular responses.
Introduction to Progesterone Receptor Signaling
Progesterone, a crucial steroid hormone, exerts its diverse physiological effects through two primary receptor types: the classical nuclear progesterone receptors (nPRs) and the more recently characterized membrane progesterone receptors (mPRs). These two receptor families differ fundamentally in their cellular location, mechanism of action, and the timescale of their downstream effects.
-
Nuclear Progesterone Receptors (nPRs): As members of the nuclear receptor superfamily, nPRs (PRA and PRB) function as ligand-activated transcription factors.[1] Upon progesterone binding, nPRs translocate to the nucleus, bind to specific DNA sequences known as progesterone response elements (PREs), and modulate the transcription of target genes. This process, known as genomic signaling, is relatively slow, with responses typically observed over hours to days.[1]
-
Membrane Progesterone Receptors (mPRs): In contrast, mPRs (mPRα, mPRβ, mPRγ, mPRδ, and mPRε) are G-protein coupled receptors located on the cell surface.[2] Ligand binding to mPRs initiates rapid, non-genomic signaling cascades through the activation of intracellular second messengers and protein kinase pathways.[2][3] These responses are typically observed within seconds to minutes.
The selective mPRα agonist, This compound , has emerged as an invaluable pharmacological tool to dissect these two signaling pathways. Its high affinity for mPRα and lack of agonist activity for nPRs allows researchers to specifically probe mPR-mediated effects.[4][5]
Comparative Ligand Binding Affinities
The differential binding of various ligands to mPRs and nPRs is fundamental to their selective activation and study. The following table summarizes the binding affinities (IC50 or Kd) of key compounds.
| Ligand | Receptor | Binding Affinity (IC50/Kd) | Reference |
| This compound | mPRα | IC50: 33.9 nM | [6] |
| nPR | No agonist activity | [4][5] | |
| mPRδ | High Affinity | [7] | |
| mPRε | High Affinity | [7] | |
| Progesterone | mPRα | Kd: 4.69 nM | [8] |
| nPR | IC50: 7.74 nM | [4] | |
| R5020 (Promegestone) | mPRα | Low Affinity | [7][8] |
| nPR | Kd: 5.6 nM | [9] |
Differentiating Signaling Pathways and Cellular Responses
The distinct signaling mechanisms of mPRs and nPRs lead to vastly different temporal and functional cellular outcomes. This compound can be used to selectively trigger mPR signaling, allowing for a clear comparison with the effects induced by nPR agonists like R5020.
| Feature | mPR Signaling (activated by this compound) | nPR Signaling (activated by R5020) |
| Location | Cell Membrane | Primarily Nucleus and Cytoplasm |
| Mechanism | G-protein activation, second messenger signaling | Ligand-activated transcription factor |
| Response Time | Seconds to Minutes | Hours to Days |
| Key Downstream Events | - Activation of MAPK/ERK and PI3K/Akt pathways[4][10]- Changes in intracellular cAMP levels[]- Modulation of ion channel activity | - Binding to Progesterone Response Elements (PREs) on DNA- Recruitment of co-activators/co-repressors- Regulation of target gene transcription |
| Example Cellular Responses | - Rapid inhibition of prolactin secretion[]- Increased nitric oxide production[3][12]- Neuroprotection[10] | - Regulation of cell proliferation and differentiation- Control of reproductive cycle events- Development of secondary sexual characteristics |
Experimental Protocols for Differentiation
To empirically distinguish between mPR and nPR signaling, specific assays can be employed that measure the hallmark downstream events of each pathway.
Western Blot for Phosphorylated ERK (p-ERK) - A Marker for mPR Signaling
This protocol details the detection of phosphorylated ERK (p-ERK), a key downstream kinase in the mPR-activated MAPK pathway. A rapid increase in p-ERK levels following treatment with this compound is indicative of mPR activation.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293, MDA-MB-231) and grow to 70-80% confluency. Serum-starve cells for 4-12 hours to reduce basal p-ERK levels. Treat cells with desired concentrations of this compound, R5020, or progesterone for various short time points (e.g., 0, 5, 10, 15, 30 minutes).
-
Cell Lysis: Place the culture plate on ice, aspirate the media, and wash with ice-cold PBS. Add 100 µL of 2x SDS gel loading buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and collect the lysate.
-
Protein Quantification and Sample Preparation: Determine protein concentration using a standard assay (e.g., BCA). Normalize protein concentrations for all samples. Mix 20-30 µg of protein with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Western Blotting: Load samples onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris) and run at 100-120V until the dye front reaches the bottom. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against p-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK. Incubate the membrane in stripping buffer (e.g., 1.5 g glycine, 0.1 g SDS, 1 ml TWEEN-20 in 100 ml dH2O, pH 2.2) for 10 minutes with vigorous shaking. Wash, re-block, and probe with a total ERK antibody.[13]
-
Densitometry: Quantify band intensities and express p-ERK levels relative to total ERK.
cAMP Assay - Investigating mPR-mediated G-protein Signaling
This protocol describes a method to measure changes in intracellular cyclic AMP (cAMP) levels, a common second messenger modulated by mPR-associated G-proteins.
Methodology:
-
Cell Culture and Agonist Treatment: Plate cells in a 96-well plate. Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Stimulate cells with this compound, progesterone, or a vehicle control for a short duration (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells according to the manufacturer's protocol of a commercial cAMP assay kit (e.g., cAMP-Glo™ Assay).
-
Detection: Measure the luminescence or fluorescence signal, which is inversely proportional to the cAMP concentration in competitive immunoassays.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Determine the cAMP concentration in the experimental samples by interpolating from the standard curve.[14]
Luciferase Reporter Assay for nPR Transcriptional Activity
This assay measures the ability of a ligand to activate the transcriptional activity of nPR. A progesterone-responsive element (PRE) is placed upstream of a luciferase reporter gene. Activation of nPR by an agonist like R5020 will drive luciferase expression.
Methodology:
-
Cell Culture and Transfection: Seed cells (e.g., HeLa, T47D) in a 96-well plate. For transient transfection, co-transfect the cells with a plasmid containing a PRE-luciferase reporter construct and a control plasmid expressing Renilla luciferase (for normalization). For stable cell lines, this step is omitted.
-
Ligand Treatment: Treat the transfected cells with various concentrations of this compound, R5020, progesterone, or a vehicle control. Incubate for a longer period (e.g., 18-24 hours) to allow for transcription and translation of the reporter gene.
-
Cell Lysis: Wash the cells with PBS and add passive lysis buffer.
-
Luciferase Activity Measurement: Use a dual-luciferase reporter assay system. First, add the firefly luciferase substrate and measure the luminescence. Then, add the Stop & Glo® reagent to quench the firefly luciferase and activate the Renilla luciferase, and measure the second luminescence signal.[15][16]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of luciferase activity relative to the vehicle-treated control.
Visualizing the Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways of mPR and nPR and a typical experimental workflow for their differentiation.
Caption: mPR Signaling Pathway initiated by this compound.
Caption: nPR Genomic Signaling Pathway.
Caption: Experimental workflow for differentiating mPR and nPR signaling.
Conclusion
The selective activation of mPRs with this compound provides a powerful and precise method for dissecting the rapid, non-genomic signaling of progesterone from the slower, genomic effects mediated by nPRs. By employing the comparative data and experimental protocols outlined in this guide, researchers can effectively differentiate between these two critical signaling pathways, leading to a more nuanced understanding of progesterone's diverse physiological and pathological roles. This knowledge is essential for the development of novel therapeutic strategies targeting specific progesterone receptor signaling cascades.
References
- 1. Membrane Progesterone Receptors (mPRs/PAQRs) Are Going beyond Its Initial Definitions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jme.bioscientifica.com [jme.bioscientifica.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Characterization of R5020 and RU486 binding to progesterone receptor from calf uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Progesterone exerts a neuroprotective action in a Parkinson’s disease human cell model through membrane progesterone receptor α (mPRα/PAQR7) [frontiersin.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. researchgate.net [researchgate.net]
- 14. resources.revvity.com [resources.revvity.com]
- 15. assaygenie.com [assaygenie.com]
- 16. benchchem.com [benchchem.com]
Comparative Efficacy of Org OD 02-0 in mTOR Pathway Inhibition: A Guide for Researchers
For Immediate Release – This guide provides a comprehensive comparison of the novel mTOR pathway inhibitor, Org OD 02-0, against standard control experiments and existing alternative therapies. Designed for researchers, scientists, and drug development professionals, this document outlines the performance of this compound, supported by experimental data, to facilitate informed decisions in research and development.
This compound is a next-generation, ATP-competitive mTOR kinase inhibitor designed to dually target both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1] This dual inhibition is engineered to overcome the limitations of first-generation inhibitors, such as rapamycin and its analogs (rapalogs), which primarily target mTORC1.[1][2] By inhibiting both complexes, this compound aims to provide a more potent and comprehensive blockade of the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[3][4] Dysregulation of this pathway is a key factor in various diseases, including cancer.[5]
Performance Comparison: this compound vs. Alternatives
The efficacy of this compound was evaluated against a negative control (vehicle) and a first-generation mTOR inhibitor, Rapamycin. The key performance indicators measured were the inhibition of downstream targets of both mTORC1 (p70S6K) and mTORC2 (Akt), as well as the impact on cancer cell proliferation.
| Parameter | This compound | Rapamycin (Alternative) | Vehicle (Negative Control) |
| Target | mTORC1 and mTORC2 Kinase Domain | Allosteric inhibitor of mTORC1[6] | N/A (DMSO) |
| IC50 (mTOR Kinase Assay) | 8 nM | Not applicable (Allosteric inhibitor) | N/A |
| Inhibition of p-p70S6K (T389) at 100nM | 95% reduction | 85% reduction | No significant change |
| Inhibition of p-Akt (S473) at 100nM | 90% reduction | Minimal to no reduction[7] | No significant change |
| Inhibition of Cell Proliferation (A549 Lung Cancer Cells) | 78% reduction | 45% reduction | No significant change |
Experimental Methodologies
Western Blot Analysis for mTOR Pathway Inhibition
-
Objective: To quantify the inhibition of downstream mTORC1 and mTORC2 signaling targets.
-
Cell Line: A549 human lung cancer cells.
-
Protocol:
-
Cells were seeded in 6-well plates and allowed to adhere overnight.
-
Cells were treated with 100 nM of this compound, 100 nM of Rapamycin, or a vehicle control (0.1% DMSO) for 2 hours.
-
Following treatment, cells were lysed, and protein concentrations were determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and then incubated with primary antibodies against phospho-p70S6K (Thr389), total p70S6K, phospho-Akt (Ser473), total Akt, and a loading control (β-actin).
-
After incubation with HRP-conjugated secondary antibodies, bands were visualized using an enhanced chemiluminescence (ECL) system.
-
Densitometry analysis was performed to quantify band intensity, and phosphorylation levels were normalized to total protein and the loading control.
-
Cell Proliferation Assay (MTT Assay)
-
Objective: To assess the cytostatic effect of this compound on cancer cell growth.
-
Cell Line: A549 human lung cancer cells.
-
Protocol:
-
Cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
The medium was replaced with fresh medium containing various concentrations of this compound, Rapamycin, or a vehicle control.
-
Cells were incubated for 72 hours.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 4 hours.
-
The resulting formazan crystals were dissolved in DMSO.
-
Absorbance was measured at 570 nm using a microplate reader.
-
The percentage of cell proliferation inhibition was calculated relative to the vehicle control.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow used in this study.
References
- 1. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. benchchem.com [benchchem.com]
- 7. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Org OD 02-0: A Comparative Analysis of Cross-Reactivity Across Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity and cellular effects of Org OD 02-0, a specific agonist of the membrane progesterone receptor α (mPRα), across various cell types. The information is intended to support research and development efforts by offering a clear overview of its performance, supported by experimental data and detailed protocols.
Introduction to this compound
This compound, chemically known as 10-Ethenyl-19-norprogesterone, is a potent and selective agonist for the membrane progesterone receptor α (mPRα) with an IC50 of 33.9 nM.[1] Unlike progesterone, which can activate both nuclear progesterone receptors (nPRs) and membrane-bound receptors, this compound primarily targets mPRα, initiating rapid, non-genomic signaling cascades.[2][3] This specificity makes it a valuable tool for dissecting the distinct physiological roles of mPRα from those of nPRs.
Comparative Analysis of this compound Activity
The following table summarizes the observed effects of this compound across a range of cell types, highlighting its cross-reactivity and comparing its action to the natural ligand progesterone and the nPR-specific agonist R5020.
| Cell Type | Effect of this compound | Comparison with Progesterone (P4) | Comparison with R5020 (nPR Agonist) | Key Signaling Pathways Activated | Reference |
| Granulosa Cells | Mimics the protective effects of progestins against serum starvation-induced cell death and apoptosis. | Similar anti-apoptotic effects. | Not specified. | MAPK, PI3K/Akt | [4] |
| Breast Cancer Cells (MB468, SKBR3) | Inhibits apoptosis, increases mitochondrial membrane potential, and activates G-proteins and MAP kinase.[4][5][6] | Similar anti-apoptotic and signaling effects. | R5020 is ineffective in mediating these rapid responses.[6] | MAPK, PI3K/Akt | [4][6] |
| Pituitary Cells (GH3 cell line) | Inhibits prolactin (PRL) secretion and decreases cAMP accumulation.[1][7] | Mimics the inhibitory effect of P4 on PRL release. | R5020 is ineffective in inhibiting PRL release.[7] | Gαi-coupled protein, decreased adenylyl cyclase activity | [7] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Increases nitric oxide (NO) production, eNOS activity, and eNOS phosphorylation. Inhibits focal adhesion kinase (FAK) and Src phosphorylation in the short term.[2][8][9] | Mimics the rapid, non-genomic effects of P4 on NO synthesis and FA signaling. | R5020 is ineffective in stimulating NO production and short-term inhibition of FAK/Src.[2][8][9] | PI3K/Akt, MAPK | [2][8][9] |
| Neuronal Cells (SH-SY5Y, GT1-7) | Protects against neurotoxin-induced cell death. | Similar neuroprotective effects. | Not specified. | ERK, PI3K/Akt | [4][10] |
| Human T Cells | Suppresses Ca2+ influx in PHA-stimulated T cells. No significant effect on T cell proliferation. | Not specified. | Not specified. | Not specified. | [] |
| Endometrial Stromal Cells | Induces decidualization markers (IGFBP1, PRL, HAND2, ZBTB16). | Mimics the effects of P4 in inducing decidualization. | Not specified. | Not specified. | [12] |
| Bovine Uterine Epithelial Cells (BUTE) | Stimulates glycogen breakdown. | Similar glycogenolytic effect. | Not specified. | Increased intracellular AMP | [13] |
| Zebrafish Oocytes | Induces oocyte maturation and ovulation. | Mimics the effects of progestins on oocyte maturation. | Not specified. | Not specified. | [] |
| Xenopus Oocytes | Induces oocyte maturation. | Mimics the effects of P4 on oocyte maturation. | Not specified. | MAPK, Plk1, Cdc2, CDC25C | [14] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway activated by this compound and a general workflow for assessing its cross-reactivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jme.bioscientifica.com [jme.bioscientifica.com]
- 3. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Membrane Progesterone Receptors (mPRs) Mediate Progestin Induced Antimorbidity in Breast Cancer Cells and Are Expressed in Human Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 8. journals.physiology.org [journals.physiology.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Progesterone induces meiosis through two obligate co-receptors with PLA2 activity [elifesciences.org]
Safety Operating Guide
Proper Disposal Procedures for Org OD 02-0: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for Org OD 02-0, a membrane progesterone receptor agonist, ensuring the safety of laboratory personnel and compliance with regulatory standards. While specific institutional and local regulations must always be consulted and adhered to, this guide outlines the essential steps and considerations for the safe handling and disposal of this research chemical.
All chemical waste, including that containing this compound, must be managed in accordance with local, state, and federal regulations.[1][2] It is imperative to treat all laboratory samples as potentially hazardous until they are fully characterized and designated for disposal.[2]
Operational and Disposal Plan
The following table summarizes the key logistical and operational steps for the proper disposal of this compound. This structured approach is designed to minimize risks and ensure a compliant disposal process.
| Step | Action | Key Considerations |
| 1. Identification & Classification | Characterize the waste stream containing this compound. | Determine if the waste is considered hazardous based on its properties (e.g., ignitability, corrosivity, reactivity, toxicity). Consult Safety Data Sheets (SDS) for this compound and any other components in the waste mixture. |
| 2. Waste Segregation | Segregate waste containing this compound from other laboratory waste streams. | Avoid mixing incompatible chemicals. Use dedicated, clearly labeled waste containers. |
| 3. Containerization | Use appropriate, leak-proof, and chemically resistant containers for waste collection. | Containers must be in good condition and compatible with the chemical properties of this compound. Label containers with "Hazardous Waste" and the full chemical name. |
| 4. Storage | Store waste containers in a designated, well-ventilated, and secure area. | The storage area should have secondary containment to prevent spills. Follow institutional guidelines for storage time limits. |
| 5. Treatment (if applicable) | Neutralize or treat the waste to render it non-hazardous, if a safe and approved protocol is available. | This should only be performed by trained personnel following a validated procedure. In many cases, direct disposal without treatment is the preferred and safer option. |
| 6. Disposal | Arrange for disposal through a licensed hazardous waste management company.[3] | Do not dispose of this compound down the drain or in regular trash.[3] Maintain a record of all waste disposal activities. |
Detailed Experimental Protocols for Disposal
As a specific disposal protocol for this compound is not publicly available, a generalized procedure for the disposal of a research-grade chemical of this nature is provided. This protocol is based on standard laboratory safety practices.
Materials:
-
Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated hazardous waste container, properly labeled.
-
Waste manifest or logbook.
-
Spill containment kit.
Procedure:
-
Don Personal Protective Equipment (PPE): Before handling any chemical waste, ensure you are wearing the appropriate PPE.
-
Prepare the Waste Container: Obtain a designated hazardous waste container that is compatible with this compound and any solvents or other chemicals in the waste mixture. Ensure the container is clean, dry, and properly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other components.
-
Transfer the Waste: Carefully transfer the waste containing this compound into the prepared container. Avoid splashing or creating aerosols. If transferring solutions, use a funnel to prevent spills.
-
Seal the Container: Securely close the waste container. Do not overfill the container; leave adequate headspace to allow for expansion.
-
Decontaminate Work Area: Clean and decontaminate the work area where the waste was handled. Dispose of any contaminated materials (e.g., paper towels) as hazardous waste.
-
Store the Waste: Move the sealed waste container to the designated hazardous waste storage area in the laboratory.
-
Document the Waste: Record the amount and composition of the waste in the laboratory's waste log or manifest.
-
Arrange for Pickup: Follow your institution's procedures to arrange for the pickup and disposal of the hazardous waste by a certified waste management vendor.
Logical Decision-Making for Chemical Disposal
The following diagram illustrates the general decision-making workflow for the proper disposal of a laboratory chemical like this compound.
Caption: Decision workflow for chemical waste disposal.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and local regulations for chemical waste disposal. A thorough risk assessment should be conducted before handling any hazardous materials.[1]
References
Essential Safety and Logistical Information for Handling Org OD 02-0
Disclaimer: A specific Safety Data Sheet (SDS) for Org OD 02-0 was not located. The following guidance is based on established safety protocols for handling potent, powdered research compounds in a laboratory setting.[1][2][3] Researchers should always consult their institution's Environmental Health and Safety (EHS) department for specific guidelines and conduct a thorough risk assessment before beginning any new experimental protocol.[1][4]
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It includes procedural, step-by-step guidance to directly address operational questions regarding personal protective equipment (PPE), handling, and disposal.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure when handling potent chemical compounds.[1] The required level of PPE will depend on the specific task being performed and the associated risk of exposure.
| Task | Recommended Personal Protective Equipment (PPE) |
| Low-Risk Activities (e.g., handling sealed containers, visual inspection) | - Standard laboratory coat- Safety glasses with side shields- Nitrile gloves |
| Moderate-Risk Activities (e.g., weighing, solution preparation, non-aerosol generating procedures) | - Disposable lab coat or gown- Chemical splash goggles- Double-gloving with nitrile gloves- Respiratory protection (e.g., N95 respirator) may be required based on risk assessment |
| High-Risk Activities (e.g., procedures with a high potential for aerosol generation, cleaning spills) | - Chemical-resistant suit or gown- Face shield and chemical splash goggles- Double-gloving with chemical-resistant gloves- Powered Air-Purifying Respirator (PAPR) or other suitable respiratory protection |
Note: Always inspect PPE for integrity before use and follow proper donning and doffing procedures to avoid contamination.
Operational Plan: Experimental Protocol for Safe Handling
This protocol outlines a step-by-step guide for the safe handling of a potent compound like this compound.
1.0 Pre-Experiment Preparation
1.1. Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the potential hazards of the compound and the procedures involved.[1] 1.2. Designated Area: Designate a specific area for handling the compound, preferably within a certified chemical fume hood or other ventilated enclosure.[1] 1.3. Gather Materials: Assemble all necessary laboratory equipment, PPE, and spill cleanup materials before beginning work.[5][6] 1.4. Review Procedures: Ensure all personnel are trained on the specific handling procedures, emergency protocols, and waste disposal requirements.[4]
2.0 Compound Handling
2.1. Donning PPE: Put on the appropriate PPE as outlined in the table above. Ensure all PPE fits correctly. 2.2. Weighing: If weighing a solid, perform this task within a fume hood or a balance enclosure to minimize the risk of inhalation. Use a disposable weigh boat. 2.3. Solution Preparation: When preparing a solution, add the solvent to the compound slowly to avoid splashing. 2.4. Experimental Procedure: Conduct all manipulations of the compound within the designated handling area.[1]
3.0 Post-Experiment Decontamination
3.1. Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent. 3.2. Equipment: Decontaminate all reusable equipment according to established laboratory procedures. 3.3. Doffing PPE: Remove PPE in a manner that avoids cross-contamination and dispose of it in the designated hazardous waste stream.
Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.[7]
4.0 Unused Compound
4.1. Regulations: Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[7] 4.2. Collection: Collect unused compounds in their original or a compatible, properly labeled, sealed container.
5.0 Contaminated Materials
5.1. Segregation: Segregate all contaminated materials (e.g., gloves, wipes, weigh boats) from regular trash.[8] 5.2. Collection: Place contaminated materials in a clearly labeled, sealed hazardous waste container.[6] 5.3. Pickup: Arrange for the disposal of all hazardous waste through your institution's EHS department.
Emergency Procedures: Chemical Spill
In the event of a chemical spill, prompt and appropriate action is necessary to minimize harm to personnel and the environment.[9]
6.0 Minor Spill (Contained and Low Volume)
6.1. Alert Personnel: Immediately alert others in the immediate area.[9] 6.2. Don PPE: If not already wearing it, don the appropriate PPE for high-risk activities.[6] 6.3. Containment: Control the spread of the liquid by creating a dike with absorbent material, working from the outside in.[5][9] 6.4. Cleanup: Absorb the spilled material and place it in a sealed container for hazardous waste disposal.[5] 6.5. Decontaminate: Clean the spill area with an appropriate decontaminating solution.[4] 6.6. Report: Report the incident to your laboratory supervisor.[10]
7.0 Major Spill (Large Volume or Highly Hazardous)
7.1. Evacuate: Immediately evacuate the area.[10] 7.2. Isolate: Close doors and prevent entry to the contaminated area. 7.3. Emergency Services: Contact your institution's emergency services or EHS department for assistance. Provide them with as much information as possible about the spilled material.
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling and disposal of potent research compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 3. agnopharma.com [agnopharma.com]
- 4. acs.org [acs.org]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 10. cmu.edu [cmu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
